4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-4-3(1-2-14-4)12-6(13-5)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEIVUWZCAKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627512 | |
| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147972-27-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Core Physicochemical Properties
While experimental data for some specific properties of this compound are not publicly available, a combination of reported data and computational predictions allows for a detailed characterization.
| Property | Value | Source |
| CAS Number | 147972-27-8 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂S | [1][2] |
| Molecular Weight | 238.62 g/mol | [1] |
| Predicted XlogP | 3.2 | [2] |
| Predicted Collision Cross Section | 138.7 Ų ([M+H]⁺) | [2] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
This compound is typically synthesized from a corresponding thieno[3,2-d]pyrimidin-4-one precursor. The chlorination of the 4-position is a critical step, rendering the compound highly reactive towards nucleophilic substitution. This reactivity is fundamental to its utility as a versatile building block in medicinal chemistry.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of 4-chloro-thieno[3,2-d]pyrimidines, based on established methods for analogous compounds.[3][4][5][6]
1. Chlorination of the Precursor:
-
To a solution of the appropriate 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., acetonitrile), phosphorus oxychloride (POCl₃) is added slowly at a controlled temperature, often in the presence of a base such as N,N-dimethylaniline.[4]
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully quenched with ice water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum.
2. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.[3]
Characterization
The structure and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Role in Drug Discovery
This compound is a crucial intermediate in the synthesis of kinase inhibitors for cancer therapy.[1] The thieno[3,2-d]pyrimidine scaffold serves as a core structure for molecules that target specific enzymes involved in cell signaling pathways.
Application in JAK3 Inhibitor Synthesis
One notable application of the thieno[3,2-d]pyrimidine scaffold is in the development of Janus kinase 3 (JAK3) inhibitors for the treatment of B-cell lymphoma.[7] The 4-chloro group allows for the introduction of various side chains via nucleophilic aromatic substitution, enabling the fine-tuning of the molecule's binding affinity and selectivity for the target kinase.
Below is a diagram illustrating the general workflow for utilizing this compound as a key intermediate in the synthesis of a targeted kinase inhibitor.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. JAK3, primarily expressed in hematopoietic cells, is a key therapeutic target.[7] Inhibitors based on the thieno[3,2-d]pyrimidine scaffold can covalently bind to JAK3, blocking its downstream signaling.
The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention by JAK3 inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C7H2ClF3N2S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijacskros.com [ijacskros.com]
- 7. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the trifluoromethyl group and the reactive chloro substituent, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and key characteristics of this compound, intended to support research and development in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors, and this guide will explore the potential applications of the title compound in this context.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic motif in the design of kinase inhibitors and other therapeutic agents. The fusion of a thiophene and a pyrimidine ring creates a rigid, planar system that can effectively interact with the active sites of various enzymes. The introduction of a trifluoromethyl group at the 2-position can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various functionalities through nucleophilic substitution reactions. This versatility makes this compound a crucial building block in the development of targeted therapies, particularly in oncology.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₂ClF₃N₂S |
| Molecular Weight | 238.62 g/mol |
| CAS Number | 147972-27-8 |
| Appearance | Presumed to be a solid |
| Solubility | Expected to be soluble in organic solvents |
| Storage | Store at 2-8°C |
Synthesis
The synthesis of this compound can be envisioned through a two-step sequence starting from a suitable 3-aminothiophene-2-carboxamide precursor. The general synthetic approach is outlined below.
Step 1: Synthesis of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The initial step involves the cyclization of a 3-aminothiophene-2-carboxamide with a trifluoromethyl-containing reagent. A plausible method involves the reaction with trifluoroacetic anhydride. This reaction would form the pyrimidinone ring of the thieno[3,2-d]pyrimidine system.
Experimental Protocol (Proposed):
To a solution of 3-aminothiophene-2-carboxamide in a suitable aprotic solvent (e.g., dioxane or DMF), trifluoroacetic anhydride is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The second step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This is a common transformation in heterocyclic chemistry and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol (General):
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Caption: Proposed synthetic workflow for this compound.
Characterization
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 238.96521 |
| [M+Na]⁺ | 260.94715 |
| [M-H]⁻ | 236.95065 |
Data sourced from PubChem.[2]
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of kinase inhibitors.[1] The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, and thiol-containing fragments to build a library of potential drug candidates.
Role as a Kinase Inhibitor Intermediate
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the signaling pathways that drive disease progression. The thieno[3,2-d]pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors.
Caption: General signaling pathway illustrating the inhibitory action of a kinase inhibitor.
The synthesis of a library of kinase inhibitors from this compound would involve reacting it with a variety of nucleophiles. The resulting compounds can then be screened for their ability to inhibit specific kinases and their potential as therapeutic agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. While detailed experimental characterization data is not widely available, this guide provides a plausible synthetic route and highlights its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of new therapeutic agents.
References
Spectroscopic and Synthetic Profile of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine. These predictions are derived from spectral data of structurally related thieno[3,2-d]pyrimidines and similar heterocyclic compounds.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| ¹H | CDCl₃ | 8.0 - 8.3 | Doublet | JH,H = 5.0 - 6.0 |
| ¹H | CDCl₃ | 7.4 - 7.7 | Doublet | JH,H = 5.0 - 6.0 |
| ¹³C | CDCl₃ | ~160 | Singlet | |
| ¹³C | CDCl₃ | ~155 | Quartet | JC,F ≈ 35-40 |
| ¹³C | CDCl₃ | ~150 | Singlet | |
| ¹³C | CDCl₃ | ~135 | Singlet | |
| ¹³C | CDCl₃ | ~130 | Singlet | |
| ¹³C | CDCl₃ | ~120 | Quartet | JC,F ≈ 275-280 |
| ¹⁹F | CDCl₃ | -65 to -70 | Singlet |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Peak (cm⁻¹) | Vibration Type | Functional Group |
| 1600-1620 | C=N stretch | Pyrimidine ring |
| 1550-1580 | C=C stretch | Aromatic rings |
| 1300-1350 | C-Cl stretch | Chloro group |
| 1100-1250 | C-F stretch | Trifluoromethyl group |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | [M+H]⁺ | 239.96 |
| ESI+ | [M+Na]⁺ | 261.94 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.[2][3]
Synthesis of this compound
This synthesis is a representative procedure and may require optimization.
Materials:
-
2-Amino-3-cyanothiophene
-
Trifluoroacetic anhydride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Acylation of 2-Amino-3-cyanothiophene: To a solution of 2-amino-3-cyanothiophene (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the trifluoroacetylated intermediate.
-
Step 2: Cyclization and Chlorination: The crude intermediate from Step 1 is dissolved in phosphorus oxychloride (POCl₃) (10 eq). N,N-Dimethylaniline (1.0 eq) is added dropwise at 0 °C. The mixture is then heated to reflux for 12 hours. The reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
The sample is dissolved in a suitable solvent such as acetonitrile or methanol and infused into the ion source.
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological context for the application of this compound derivatives.
Caption: Synthesis and Characterization Workflow.
Caption: Kinase Inhibitor Mechanism of Action.
References
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 147972-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, a key intermediate in the development of targeted therapeutics. This document includes structured data on its properties, detailed experimental protocols, and visualizations of its potential role in cellular signaling pathways.
Core Chemical Properties
This compound is a heterocyclic compound featuring a fused thienopyrimidine ring system. The presence of a trifluoromethyl group and a reactive chlorine atom makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1]
| Property | Value | Source |
| CAS Number | 147972-27-8 | N/A |
| Molecular Formula | C₇H₂ClF₃N₂S | [1] |
| Molecular Weight | 238.62 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | White to pale yellow powder | N/A |
| Storage Temperature | 2-8°C | [1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 238.96521 |
| [M+Na]⁺ | 260.94715 |
| [M-H]⁻ | 236.95065 |
| [M+NH₄]⁺ | 255.99175 |
| [M+K]⁺ | 276.92109 |
| [M+H-H₂O]⁺ | 220.95519 |
| [M+HCOO]⁻ | 282.95613 |
| [M+CH₃COO]⁻ | 296.97178 |
| Data from PubChemLite, predicted using CCSbase.[2] |
Synthesis and Experimental Protocols
General Synthesis of the Thieno[3,2-d]pyrimidine Core:
A common method for constructing the thieno[3,2-d]pyrimidine scaffold involves the cyclization of a substituted thiophene precursor. For instance, a 2-aminothiophene derivative can be reacted with a suitable reagent to form the fused pyrimidine ring.
Illustrative Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol for a Related Compound (N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine):
A detailed synthesis of a similar compound, N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, has been reported and can serve as a procedural reference.[3] The key chlorination step involves the following:
-
Reagents: The precursor thieno[3,2-d]pyrimidin-4-one derivative, phosphorus oxychloride, and N,N-dimethylaniline in acetonitrile.[3]
-
Procedure: Phosphorus oxychloride is slowly added to a cooled solution of the starting material and N,N-dimethylaniline in acetonitrile. The mixture is then heated and stirred for an extended period. After cooling, the reaction is quenched with water, and the resulting precipitate is filtered and washed.[3]
Analytical Characterization:
The structural confirmation and purity assessment of the final product would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic protons of the thienopyrimidine core and the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would determine the purity of the synthesized compound.
Role in Drug Discovery and Signaling Pathways
This compound is a crucial intermediate for the synthesis of kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways that regulate a wide range of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The reactive chlorine atom at the 4-position of the pyrimidine ring allows for nucleophilic substitution reactions, enabling the attachment of various side chains to the core structure. This modularity is essential for developing a library of compounds to screen for inhibitory activity against specific kinases.
Hypothetical Kinase Inhibitor Signaling Pathway:
Many thieno[3,2-d]pyrimidine-based compounds have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[4][5] The following diagram illustrates a generalized signaling pathway that could be targeted by inhibitors derived from this chemical intermediate.
Caption: A representative signaling pathway targeted by kinase inhibitors.
This diagram illustrates how an inhibitor derived from this compound could block the activity of key kinases in a signaling cascade, thereby preventing downstream events that lead to cell proliferation and survival. The specific kinase targeted would depend on the chemical modifications made to the core thienopyrimidine structure.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its chemical properties, particularly the reactive chlorine atom, allow for extensive structural modifications, making it a cornerstone for the development of novel targeted therapies in oncology and other disease areas. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield new and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C7H2ClF3N2S) [pubchemlite.lcsb.uni.lu]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis Routes for Thieno[3,2-d]pyrimidine Core Structures
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. As bioisosteres of purines, these compounds have attracted significant interest for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This technical guide provides a detailed overview of the primary initial synthesis routes for constructing the thieno[3,2-d]pyrimidine core, focusing on key experimental protocols, quantitative data, and relevant biological pathways.
Core Synthesis Strategies: Building upon the Thiophene Ring
The most prevalent and versatile approach to the thieno[3,2-d]pyrimidine core begins with a pre-functionalized thiophene ring, upon which the pyrimidine ring is subsequently annulated. A cornerstone of this strategy is the use of 3-aminothiophene-2-carboxylate derivatives as key intermediates.
Route 1: Synthesis of the Thiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, which are the direct precursors to 3-aminothiophenes needed for our target scaffold. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.
Experimental Protocol: General Gewald Synthesis of 2-Aminothiophenes
A general procedure for the Gewald reaction is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1-1.2 eq.).
-
Add a suitable solvent, such as ethanol, methanol, or dimethylformamide (DMF).
-
Add a basic catalyst (e.g., triethylamine, morpholine, or piperidine) to the suspension.
-
The reaction mixture is then stirred at room temperature or heated (typically to 40-60 °C) for a period ranging from 1 to 24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by concentration and subsequent purification (recrystallization or column chromatography).
The following diagram illustrates the general workflow for the Gewald synthesis.
Quantitative Data for Gewald Reaction Variants
The efficiency of the Gewald reaction is influenced by the choice of reactants, catalyst, and reaction conditions. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Conventional | 2 | 85 | [1] |
| Acetone | Malononitrile | Triethylamine | DMF | Conventional | 3 | 75 | [2] |
| 4-Methylacetophenone | Methyl Cyanoacetate | Sodium Methoxide | Methanol | Conventional | - | 82 | [3] |
| Various Ketones | Cyanoacetic Ester | DIPEA | PEG3400 | Microwave (180W) | 0.33 | 70-92 | [4] |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | 1-2 | - | [5] |
Route 2: Cyclization to the Thieno[3,2-d]pyrimidine Core
With the 3-aminothiophene-2-carboxylate or related carboxamide in hand, the final and crucial step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the aminothiophene with a one-carbon source.
A straightforward and common method involves heating the 3-aminothiophene derivative with formamide.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
3-Aminothiophene-2-carboxamide (1.0 eq.) is dissolved in an excess of formamide.
-
The resulting solution is heated to a high temperature (typically 150-180 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
The following diagram outlines the logical progression from the thiophene precursor to the thieno[3,2-d]pyrimidine core.
Heating the aminothiophene precursor with urea is an effective method for synthesizing thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Ethyl 3-aminothiophene-2-carboxylate (1.0 eq.) is heated with an excess of urea under neat conditions at a high temperature (e.g., 190 °C).
-
After several hours, the reaction mixture is cooled and treated with an aqueous base (e.g., NaOH solution).
-
The solution is then acidified (e.g., with H₂SO₄) to precipitate the product.
-
The solid is collected by filtration, washed, and dried.
For further functionalization, the thieno[3,2-d]pyrimidinone core can be converted to a more reactive intermediate, such as a 4-chlorothieno[3,2-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Thieno[3,2-d]pyrimidin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
The reaction is heated for several hours until completion (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the 4-chloro derivative.
Quantitative Data for Cyclization Reactions
| Starting Material | Reagent(s) | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 3-Aminothiophene-2-carboxamide | Formamide | Conventional | - | 180 | - | [6] |
| Ethyl 3-aminothiophene-2-carboxylate | Urea | Conventional | - | 190 | 84 | [7] |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, then 3-methoxybenzylamine | Microwave (80W) | 15 min, then 15 min | 100 | 31 | [8][9] |
| 3-Amino-5-arylthiophene amides | Formic acid | Microwave (80W) | 20 min | 95 | 76-98 | [9] |
| Thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | Conventional | - | Reflux | - | [10] |
Biological Relevance: Targeting Key Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Two of the most prominent pathways targeted by these compounds are the PI3K/AKT/mTOR and the JAK/STAT pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been designed to inhibit PI3K, thereby blocking the downstream signaling cascade.[11]
The diagram below illustrates the PI3K/AKT/mTOR pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling from cytokine and growth factor receptors, regulating immune responses, hematopoiesis, and cell proliferation. Aberrant JAK/STAT signaling is associated with various cancers and autoimmune disorders. Specific thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of JAKs, particularly JAK1 and JAK3.[12][13]
The following diagram depicts the JAK/STAT signaling pathway and its inhibition.
Conclusion
The synthesis of the thieno[3,2-d]pyrimidine core is a well-established area of heterocyclic chemistry, with the Gewald reaction and subsequent cyclization of 3-aminothiophene precursors being the most robust and widely used strategies. The versatility of these methods allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds. The demonstrated activity of these derivatives as potent kinase inhibitors in key signaling pathways underscores the continued importance of the thieno[3,2-d]pyrimidine scaffold in modern drug discovery and development. This guide provides a foundational understanding of the key synthetic routes and biological context for researchers and scientists working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Elaboration of Trifluoromethylated Thienopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a thiophene ring with a trifluoromethyl-substituted pyrimidine core has given rise to the class of trifluoromethylated thienopyrimidines, a scaffold of significant interest in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth exploration of the discovery and synthetic history of trifluoromethylated thienopyrimidines, detailing key synthetic methodologies, and summarizing their diverse biological activities. This document serves as a comprehensive resource, complete with structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and visualizations of synthetic and signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: Discovery and Historical Context
The thienopyrimidine scaffold, a bioisostere of purine, has long been a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a trifluoromethyl group into this scaffold represents a significant advancement in the field. The trifluoromethyl group is known to improve the bioavailability of compounds due to its high lipophilicity and its ability to block metabolic degradation.[2]
While a singular "discovery" paper for the entire class of trifluoromethylated thienopyrimidines is not readily identifiable, their development can be traced through the convergence of two key areas of research: the synthesis of thienopyrimidine systems and the increasing use of trifluoromethyl groups in drug design. Early synthetic work on thienopyrimidines laid the foundation for later modifications. A notable example from 2006 described the synthesis of a thienopyrimidine derivative utilizing 3-trifluoromethyl aniline, showcasing an early instance of combining these two moieties.
The primary synthetic routes to the thienopyrimidine core often involve the construction of the pyrimidine ring onto a pre-formed thiophene or vice versa. A particularly versatile and widely adopted method for the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction . This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur, provides a straightforward entry to polysubstituted 2-aminothiophenes that can then be cyclized to form the thienopyrimidine core.
The introduction of the trifluoromethyl group is typically achieved by using trifluoromethyl-containing building blocks in the synthesis of the pyrimidine ring. Reagents such as ethyl trifluoroacetoacetate or trifluoroacetic anhydride are commonly employed to incorporate the -CF3 moiety at various positions on the pyrimidine ring.[2][3] The strategic placement of the trifluoromethyl group has been shown to significantly influence the biological activity of the resulting compounds.
Synthetic Methodologies
The synthesis of trifluoromethylated thienopyrimidines can be broadly categorized into two main approaches:
-
Building the Pyrimidine Ring onto a Thiophene Precursor: This is the most common strategy, often starting with a 2-aminothiophene derivative.
-
Building the Thiophene Ring onto a Pyrimidine Precursor: This approach is less common but offers alternative pathways to specific isomers.
Synthesis via 2-Aminothiophene Precursors (Gewald Reaction)
The Gewald reaction is a cornerstone in the synthesis of the 2-aminothiophene precursors required for many trifluoromethylated thienopyrimidines. The general scheme involves the reaction of a ketone or aldehyde with a cyano-containing active methylene compound and elemental sulfur in the presence of a base.
Caption: General scheme of the Gewald reaction for 2-aminothiophene synthesis.
Once the 2-aminothiophene is obtained, the pyrimidine ring can be constructed through cyclization with a trifluoromethyl-containing building block. A common method involves reaction with a trifluoromethyl-β-ketoester or a similar electrophilic species.
Representative Synthetic Schemes
The following schemes illustrate common synthetic pathways to trifluoromethylated thienopyrimidines.
Scheme 1: Synthesis of 5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-amine derivatives
This pathway involves the initial formation of a 2-aminothiophene-3-carbonitrile via the Gewald reaction, followed by cyclization and subsequent functionalization.
Caption: Synthesis of 4-amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidines.
Quantitative Data Summary
The following tables summarize key quantitative data for representative trifluoromethylated thienopyrimidine derivatives, highlighting their potential in various therapeutic areas.
Table 1: Anticancer Activity of Trifluoromethylated Thienopyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 9u | EGFR Kinase | 0.091 | [4] |
| A549 (Lung Cancer) | 0.35 | [4] | |
| MCF-7 (Breast Cancer) | 3.24 | [4] | |
| PC-3 (Prostate Cancer) | 5.12 | [4] | |
| 3b | A375 (Melanoma) | < 50 | [2] |
| C32 (Melanoma) | < 50 | [2] | |
| DU145 (Prostate Cancer) | < 50 | [2] | |
| MCF-7/WT (Breast Cancer) | < 50 | [2] |
Table 2: Antiviral and Antifungal Activities of Trifluoromethylated Pyrimidine Derivatives
| Compound ID | Activity | Target Organism/Virus | EC50 (µg/mL) | Reference |
| 5j | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 126.4 | [3] |
| 5m | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 103.4 | [3] |
| 5u | Antifungal | Rhizoctonia solani | 26.0 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final compounds, as cited in the literature.
General Procedure for the Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (795 mg, 5.5 mmol) is stirred in DMF (10 mL) at room temperature. The solution is then cooled to 0 °C, and sodium hydride (555 mg, 25 mmol) is added portion-wise. The reaction mixture is stirred overnight at room temperature. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the desired compound.[4]
General Procedure for the Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione
The appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol) is added to a solution of phosphorus pentachloride (2.08 g, 10 mmol) in phosphorus oxychloride (20 mL). The mixture is heated under reflux for 2 hours. After cooling, the mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from glacial acetic acid to afford the final product.[2]
General Procedure for the Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
The synthesis involves a five-step process starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate, proceeding through cyclization, chlorination, hydrazinolysis, a second cyclization, and finally thioetherification to yield the target compounds.[6]
Visualizing Relationships and Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a representative signaling pathway targeted by these compounds.
Synthetic Workflow for Trifluoromethylated Thienopyrimidine Kinase Inhibitors
Caption: A typical workflow for the synthesis of trifluoromethylated thienopyrimidine kinase inhibitors.
EGFR Signaling Pathway Inhibition
Trifluoromethylated thienopyrimidines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by trifluoromethylated thienopyrimidines.
Conclusion and Future Perspectives
Trifluoromethylated thienopyrimidines represent a versatile and highly promising class of compounds for drug discovery. The synthetic methodologies, particularly those leveraging the Gewald reaction, provide robust and flexible access to a wide array of derivatives. The incorporation of the trifluoromethyl group has been demonstrated to be a successful strategy for enhancing the biological activity and drug-like properties of the thienopyrimidine scaffold.
The data summarized in this guide highlight the potential of these compounds as anticancer, antiviral, and antifungal agents. Future research in this area should focus on several key aspects:
-
Exploration of Structure-Activity Relationships (SAR): A more systematic exploration of the effects of the position and number of trifluoromethyl groups on the thienopyrimidine core is warranted.
-
Investigation of New Biological Targets: While kinase inhibition is a prominent area of investigation, the broad spectrum of activity suggests that these compounds may have other valuable biological targets.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for the clinical translation of promising lead compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the potential of trifluoromethylated thienopyrimidines into novel and effective therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine. It should be noted that specific, publicly available quantitative solubility and stability data for this compound is limited. Therefore, this guide focuses on the established experimental protocols and presents illustrative data to serve as a practical reference for researchers.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapies.[1] The thienopyrimidine core provides a rigid scaffold that can be strategically functionalized to interact with specific enzyme active sites, enhancing potency and selectivity.[1] Understanding the physicochemical properties of this intermediate, such as its solubility in organic solvents and its stability under various conditions, is critical for its effective use in synthetic chemistry, process development, and formulation studies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 147972-27-8 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂S | [1] |
| Molecular Weight | 238.62 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed based on related compounds |
| Storage | 2-8°C | [1] |
Solubility in Organic Solvents
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[2] It involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.
2.1.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dimethyl Sulfoxide)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) system
-
Volumetric flasks and pipettes
2.1.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[2]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Illustrative Solubility Data
The following table is a hypothetical representation of solubility data for this compound in various organic solvents at 25°C.
| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) - Illustrative | Solubility (mg/mL) - Illustrative | Classification |
| Methanol | 32.7 | 1.5 | 15 | Soluble |
| Ethanol | 24.5 | 0.8 | 8 | Sparingly Soluble |
| Isopropanol | 19.9 | 0.3 | 3 | Slightly Soluble |
| Acetonitrile | 37.5 | 2.5 | 25 | Soluble |
| Tetrahydrofuran (THF) | 7.6 | 5.0 | 50 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | >10.0 | >100 | Very Soluble |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Stability in Organic Solvents
Assessing the stability of a compound in various organic solvents is crucial, especially if it is to be used in reactions or formulations where it will be in solution for extended periods. Stability is typically evaluated through forced degradation studies, which use exaggerated conditions to accelerate the degradation process.
Experimental Protocol: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies are essential for developing stability-indicating analytical methods.[4]
3.1.1 Stress Conditions A solution of this compound (e.g., 1 mg/mL) in a relatively inert solvent like acetonitrile or a mixture of acetonitrile and water is subjected to the following stress conditions:[5]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solution is heated at 80°C for 48 hours.
-
Photolytic Degradation: The solution is exposed to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) as per ICH Q1B guidelines.
3.1.2 Sample Analysis: Stability-Indicating HPLC-UV Method A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate the degradation products from the parent compound and from each other.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (determined by UV-Vis spectroscopy).
-
Analysis: Stressed samples are injected into the HPLC system. The chromatograms are analyzed for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from any co-eluting impurities.
Illustrative Stability Data
The following table provides a hypothetical summary of forced degradation results for this compound.
| Stress Condition | % Assay of Parent Compound - Illustrative | % Degradation - Illustrative | Number of Degradation Products - Illustrative |
| 0.1 M HCl (60°C, 24h) | 88.5 | 11.5 | 2 |
| 0.1 M NaOH (60°C, 24h) | 75.2 | 24.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 92.1 | 7.9 | 1 |
| Thermal (80°C, 48h) | 98.6 | 1.4 | 0 |
| Photolytic (ICH Q1B) | 95.3 | 4.7 | 1 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the method is stability-indicating.[4][6]
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the overall workflow for determining the solubility and stability of this compound.
Caption: Workflow for solubility and stability analysis.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides the necessary framework for researchers to conduct these critical assessments. The detailed experimental protocols for the shake-flask solubility determination and forced degradation studies, along with the principles of developing a stability-indicating HPLC method, offer a robust approach to characterizing this important pharmaceutical intermediate. The illustrative data tables serve as a template for presenting such findings. A thorough understanding of these properties is paramount for the successful development of synthetic routes, purification processes, and ultimately, the formulation of safe and effective drug products.
References
- 1. This compound [myskinrecipes.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
The 4-Chloro Position of Thieno[3,2-d]pyrimidines: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A key feature of this scaffold is the 4-chloro substituent, which serves as a highly versatile synthetic handle for the introduction of a wide array of functional groups. This reactivity is central to the development of novel drug candidates targeting a range of diseases, from cancer to infectious diseases. This technical guide provides a comprehensive overview of the reactivity profile of the 4-chloro position in thieno[3,2-d]pyrimidines, detailing common transformations, experimental protocols, and the biological context of the resulting derivatives.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the 4-chloro group on the thieno[3,2-d]pyrimidine ring is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chloro substituent, facilitates the attack of various nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
The general workflow for SNAr at the 4-position is depicted below:
A Comprehensive Technical Guide to the Quantum Mechanical Calculations of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer properties. The specific derivative, 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[1] This technical guide outlines a comprehensive quantum mechanical investigation of this molecule using Density Functional Theory (DFT), providing insights into its structural, electronic, and spectroscopic properties. While a dedicated, published quantum mechanical study on this exact molecule is not yet available, this document synthesizes methodologies from computational studies of analogous thienopyrimidine derivatives to propose a robust analytical framework. The presented data is illustrative of expected computational outcomes and is intended to serve as a blueprint for future research.
Introduction to this compound
The thieno[3,2-d]pyrimidine core is structurally analogous to purines, making it an effective scaffold for interacting with various biological targets.[2] The introduction of a trifluoromethyl group at the 2-position can significantly enhance biological activity by increasing electrophilicity and facilitating interactions with nucleophilic sites in enzymes.[3] The chlorine atom at the 4-position provides a reactive site for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.[4] This molecule is a key building block in the development of kinase inhibitors for cancer therapy.[1] Understanding its fundamental quantum mechanical properties is crucial for rational drug design and for predicting its reactivity and interaction with biological macromolecules.
Proposed Computational Methodology
The following section details a robust computational protocol for the quantum mechanical analysis of this compound, based on established methods for similar heterocyclic compounds.[5][6][7][8]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[9] The optimized structure is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational frequency calculation. These frequency calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity. These orbitals are visualized to understand the regions of the molecule involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions, including those with biological receptors.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. It helps in understanding the stability of the molecule arising from these electronic effects.
Data Presentation: Predicted Quantum Mechanical Properties
The following tables summarize the expected quantitative data from the proposed DFT calculations. These values are illustrative and based on typical results for similar fluorinated heterocyclic compounds.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C4-Cl | 1.75 Å |
| C2-C(CF3) | 1.48 Å | |
| C-F (avg.) | 1.34 Å | |
| N1-C2 | 1.33 Å | |
| S-C7a | 1.77 Å | |
| Bond Angle | Cl-C4-N3 | 118.5° |
| N3-C4-C4a | 122.0° | |
| F-C-F (avg.) | 107.5° | |
| Dihedral Angle | C5-C4a-C4-N3 | 179.8° |
Table 2: Calculated Vibrational Frequencies (Illustrative, Prominent Peaks)
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(C-F) | Symmetric Stretch | 1150 |
| ν(C=N) | Pyrimidine Ring Stretch | 1610 |
| ν(C-Cl) | Stretch | 780 |
| ν(C-H) | Thiophene Ring Stretch | 3100 |
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, providing the empirical data needed to validate computational models.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, similar to methods reported for other thienopyrimidines.[4][10]
-
Cyclization: Starting from a suitable aminothiophene carboxylate, cyclization with a trifluoromethyl-containing synthon (e.g., trifluoroacetic anhydride or a related derivative) is performed to form the thieno[3,2-d]pyrimidin-4-one intermediate.
-
Chlorination: The resulting pyrimidinone is then subjected to chlorination. A mixture of the intermediate in phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline is heated under reflux.[4][10] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.[9] Chemical shifts (δ) are reported in parts per million (ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.[9][11] This allows for the identification of characteristic functional group vibrations.
-
UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) to determine the absorption maxima (λ_max), which corresponds to electronic transitions that can be correlated with TD-DFT calculations.[7][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[2]
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Computational Workflow
Caption: A flowchart illustrating the key steps in the quantum mechanical analysis of the title compound.
Hypothetical Signaling Pathway Inhibition
Given its role as a kinase inhibitor intermediate, the final drug molecule derived from this scaffold could potentially target a pathway like the one illustrated below.
Caption: A diagram showing the potential mechanism of action for a drug derived from the title compound.
Conclusion
This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound. By employing DFT calculations, valuable insights into the molecule's geometry, electronic structure, and vibrational properties can be obtained. This theoretical data, when correlated with experimental findings, can significantly aid in the rational design of novel and potent therapeutic agents, particularly in the field of oncology. The proposed workflows and illustrative data serve as a foundational resource for researchers aiming to explore the rich medicinal chemistry of the thieno[3,2-d]pyrimidine scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, DFT Calculations, Photophysical and Docking Studies of Novel Fluorescent Pyrimidine-Chlorothymol Hybrid as Potent Antimicrobial Agent | CoLab [colab.ws]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Cornerstone in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids. This structural analogy allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery. Its versatile nature has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine core, its diverse biological activities supported by quantitative data, detailed experimental protocols for synthesis and evaluation, and a visual representation of the key signaling pathways it modulates.
Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold has been successfully employed to design and synthesize potent inhibitors of various enzymes and modulators of critical cellular pathways. The following sections summarize the key biological activities with supporting quantitative data.
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.
CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Thieno[3,2-d]pyrimidine-based compounds have been developed as potent CDK inhibitors. For instance, certain derivatives have shown potent inhibitory activity against CDK7, a kinase involved in both cell cycle progression and transcription.
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6e | HeLa (Cervical Cancer) | 0.591 (at 72h) | [1] |
| 12 | Ramos (Burkitt's Lymphoma) | 0.6 | [2] |
| 12 | NCI-H1975 (Lung Cancer) | 1.2 | [2] |
| 12 | A431 (Skin Cancer) | 1.4 | [2] |
| 12 | SNU-16 (Stomach Cancer) | 2.6 | [2] |
| 17f | HCT-116 (Colon Cancer) | 2.80 | [3] |
| 17f | HepG2 (Liver Cancer) | 4.10 | [3] |
| Compound 14 | HeLa (Cervical Cancer) | 4.1 | [4] |
| Compound 13 | MCF7 (Breast Cancer) | 22.52 | [5] |
| Compound 14 | MCF7 (Breast Cancer) | 22.12 | [5] |
| Compound 9 | MCF7 (Breast Cancer) | 27.83 | [5] |
| Compound 12 | MCF7 (Breast Cancer) | 29.22 | [5] |
| Compound 10 | MCF7 (Breast Cancer) | 34.64 | [5] |
| Compound 11 | MCF7 (Breast Cancer) | 37.78 | [5] |
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism and aging, and are implicated in cancer. Thieno[3,2-d]pyrimidine-6-carboxamides have emerged as a novel class of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[6][7][8]
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamides against Sirtuins
| Compound ID | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
| 11c | 3.6 | 2.7 | 4.0 | [6][7] |
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[4][9]
Table 3: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against Tubulin Polymerization
| Compound ID | Tubulin Polymerization IC50 (µM) | Reference |
| 13 | ~0.001 | [9] |
| 25d | ~0.001 | [9] |
| 14 | 4.1 | [4] |
Enzyme Inhibition
Beyond their anticancer properties, thieno[3,2-d]pyrimidines have shown inhibitory activity against a range of other enzymes with therapeutic relevance.
NTPDases are enzymes that hydrolyze extracellular nucleotides and are involved in purinergic signaling, which plays a role in inflammation and other physiological processes. Specific thieno[3,2-d]pyrimidine derivatives have been identified as selective inhibitors of different h-NTPDase isoforms.[10]
Table 4: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against h-NTPDases
| Compound ID | Target | IC50 (µM) | Reference |
| 3j | h-NTPdase1 | 0.62 | [10] |
| 4d | h-NTPdase2 | 0.33 | [10] |
| 4c | h-NTPdase3 | 0.13 | [10] |
| 3b | h-NTPdase8 | 0.32 | [10] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thieno[3,2-d]pyrimidine derivatives have demonstrated promising activity against various bacterial strains.
Table 5: Antimicrobial Activity of Thieno[2,3-d]pyrimidinediones
| Compound ID | Organism | MIC (mg/L) | Reference |
| 1 | MRSA | 2-16 | [11] |
| 1 | VRSA | 2-16 | [11] |
| 1 | VISA | 2-16 | [11] |
| 1 | VRE | 2-16 | [11] |
| 1 | S. pneumoniae | 2-16 | [11] |
| 2 | MRSA | 2-16 | [11] |
| 2 | VRSA | 2-16 | [11] |
| 2 | VISA | 2-16 | [11] |
| 2 | VRE | 2-16 | [11] |
| 2 | S. pneumoniae | 2-16 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key thieno[3,2-d]pyrimidine scaffolds and the protocols for the biological assays mentioned in this guide.
Synthesis Protocols
This protocol describes a general method for the synthesis of 4-amino substituted thieno[3,2-d]pyrimidines from a 4-chloro precursor.[12]
Materials:
-
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (Compound 5)
-
Appropriate amine (e.g., aniline, benzylamine)
-
Ethanol (EtOH)
-
Sodium carbonate (Na2CO3)
Procedure:
-
Dissolve N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (1 equivalent) in ethanol (22 mL/mmol).
-
Add the appropriate amine (3 equivalents) and sodium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture at 35 °C for specific amines or under reflux for others.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is not complete after 72 hours, an additional portion of the amine can be added.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-thieno[3,2-d]pyrimidine derivative.
This protocol outlines a method for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones via condensation and cyclization.[13]
Materials:
-
Ethyl 3-aminothiophene-2-carboxylate
-
Urea
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4)
-
Phosphorus oxychloride (POCl3)
-
Dioxane
-
Triethylamine (Et3N)
Procedure:
-
Heat a mixture of ethyl 3-aminothiophene-2-carboxylate and urea at 190 °C under neat conditions.
-
After cooling, treat the reaction mixture with sodium hydroxide solution, followed by acidification with sulfuric acid to precipitate thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
To a solution of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in dioxane, add triethylamine followed by the dropwise addition of phosphorus oxychloride.
-
Heat the reaction mixture under reflux.
-
After completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2,4-dichlorothieno[3,2-d]pyrimidine.
Biological Assay Protocols
This protocol describes a general procedure for determining the inhibitory activity of compounds against CDK7 using a luminescence-based assay.[14]
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Peptide substrate for CDK7
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add the diluted CDK7 enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
This protocol outlines a radiometric assay to measure the inhibitory activity of compounds against the EZH2 complex.[15][16][17][18]
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine)
-
Filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Dilute the PRC2 complex and histone H3 peptide in the assay buffer.
-
Add the diluted test compound or DMSO control to the wells of a 96-well plate.
-
Add the enzyme-substrate mixture to each well and pre-incubate at room temperature for 15 minutes.
-
Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Incubate the plate at the optimal temperature for a time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
This protocol describes a fluorometric assay to measure the activity of SIRT1 and the effect of inhibitors.[19][20][21][22][23]
Materials:
-
Recombinant SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Developer solution
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the diluted test compound or DMSO control to the appropriate wells.
-
Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
This protocol details a colorimetric assay to measure NTPDase activity and its inhibition by quantifying the released inorganic phosphate (Pi).[24][25][26][27]
Materials:
-
NTPDase enzyme preparation
-
ATP or ADP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Test compound (dissolved in DMSO)
-
Malachite green reagent
-
Phosphate standard solution
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and a phosphate standard curve.
-
In a 96-well plate, add the assay buffer and the diluted test compound or vehicle control.
-
Add the NTPDase enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP or ADP substrate to all wells.
-
Incubate at 37°C for a fixed time (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at approximately 630 nm.
-
Calculate the amount of phosphate released using the standard curve and determine the percent inhibition and IC50 value.
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[28][29][30][31]
Materials:
-
Test compound
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration for testing.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by thieno[3,2-d]pyrimidine derivatives and a general workflow for their synthesis and evaluation.
Caption: CDK7 signaling pathway and its inhibition by thieno[3,2-d]pyrimidines.
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.
Caption: EZH2 signaling pathway and its inhibition.
Caption: SIRT1 signaling pathway and its inhibition.
Caption: General experimental workflow for thieno[3,2-d]pyrimidine drug discovery.
Conclusion
The thieno[3,2-d]pyrimidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to serve as a template for the design of potent and selective modulators of a wide range of biological targets underscores its "privileged" status. The extensive research into its derivatives has yielded promising candidates for the treatment of various diseases, particularly cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of novel thieno[3,2-d]pyrimidine-based therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved clinical candidates in the future.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT1 Deacetylase Activity Assay [bio-protocol.org]
- 19. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT1 deacetylase activity assay [bio-protocol.org]
- 21. SIRT1 deacetylase activity assay [bio-protocol.org]
- 22. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. A pyrophosphatase-coupled assay to monitor the NTase activity of cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 31. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted thienopyrimidine derivatives, which are key scaffolds in the development of kinase inhibitors and other therapeutic agents.[1]
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the chloro-substituent, making optimization of reaction conditions crucial for achieving high yields.[2][3] This protocol offers a robust starting point for researchers, outlining a general procedure and providing a summary of conditions successfully applied to similar heterocyclic systems.
Experimental Protocol: General Procedure
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl- or Heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.[4][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the desired 4-substituted-2-(trifluoromethyl)thieno[3,2-d]pyrimidine.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes conditions that have been successfully used for the coupling of similar chloro-heterocyclic compounds and can serve as a starting point for optimization.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Type | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [6] |
| Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | 71-95 | 2,4-dichloropyrimidine | [4] |
| PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 100 | 12 | 85-95 | 4-chloro-thieno[3,2-d]pyrimidine derivative | N/A |
| Pd₂(dba)₃/P(t-Bu)₃ (2) | KF (3) | THF | 50 | 12 | Moderate | solid-supported chloropyrimidines | [7] |
| PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 110 | 12 | Good | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions Using 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This bicyclic structure, which combines a thiophene and a pyrimidine ring, serves as a versatile platform for drug development due to its stability and favorable pharmacokinetic profile.[1] A key strategy for the functionalization of this scaffold is the nucleophilic aromatic substitution (SNAr) reaction, particularly at the 4-position.
The starting material, 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, is an ideal substrate for SNAr reactions. The potent electron-withdrawing nature of the trifluoromethyl group at the C2 position, combined with the electron-deficient character of the pyrimidine ring, strongly activates the C4 carbon for nucleophilic attack.[1] This activation facilitates the displacement of the chloro leaving group by a wide range of nucleophiles, enabling the synthesis of diverse libraries of 4-substituted thieno[3,2-d]pyrimidine derivatives.[3][4] This document provides detailed protocols for conducting SNAr reactions on this substrate with various nucleophiles.
General Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] In the second step, the aromaticity of the ring is restored by the elimination of the chloride leaving group.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery
The derivatives synthesized from this compound are valuable in drug discovery. This scaffold is a key intermediate in the development of targeted therapies, particularly kinase inhibitors for cancer treatment.[7] Furthermore, substitutions at the 4-position with various amines, ethers, and thioethers have yielded compounds with potent antiplasmodial activity, highlighting their potential in combating malaria.[3][4] The ability to readily introduce diverse functional groups allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[8]
Experimental Protocols
The following protocols are generalized methodologies for the nucleophilic aromatic substitution on this compound. Researchers should optimize conditions for specific nucleophiles.
References
- 1. theaspd.com [theaspd.com]
- 2. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the versatile building block, 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine. This starting material is a valuable scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1]
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor design due to its structural similarity to the purine ring of ATP, allowing for competitive binding to the kinase active site. The presence of the electron-withdrawing trifluoromethyl group at the 2-position can enhance binding affinity and metabolic stability, while the chloro group at the 4-position serves as a key handle for introducing diverse chemical functionalities through nucleophilic aromatic substitution (SNAr). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
This document outlines a general protocol for the synthesis of 4-amino-substituted-2-(trifluoromethyl)thieno[3,2-d]pyrimidine derivatives, presents their biological activities against various cancer cell lines and kinases, and illustrates the targeted signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
The following tables summarize the in vitro biological activity of various thieno[3,2-d]pyrimidine and structurally related thieno[2,3-d]pyrimidine derivatives as kinase inhibitors and anticancer agents.
Table 1: In Vitro Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [2][3] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | [2][3] |
| 18 | VEGFR-2 | 0.084 | [4] |
| B1 | EGFRL858R/T790M | 0.013 | [5] |
| 15i | mTOR | N/A (Good Activity) | [6] |
Note: Compound identifiers are as designated in the cited literature. The scaffold of compounds 17f and 18 is thieno[2,3-d]pyrimidine, which is structurally isomeric to the thieno[3,2-d]pyrimidine core.
Table 2: Anti-proliferative Activity of Thienopyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Carcinoma | 2.80 ± 0.16 | [2] |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 | [2] |
| 18 | MCF-7 | Breast Adenocarcinoma | 10.17 | [4] |
| 18 | HepG2 | Hepatocellular Carcinoma | 24.47 | [4] |
| B1 | H1975 | Non-Small Cell Lung Cancer | 0.087 | [5] |
| 9d | PANC-1 | Pancreatic Carcinoma | 5.4 | [7] |
| 10b | MCF-7 | Breast Adenocarcinoma | 19.4 ± 0.22 | [8] |
| 10e | MCF-7 | Breast Adenocarcinoma | 14.5 ± 0.30 | [8] |
Note: The scaffold of compounds 17f, 18, 9d, 10b, and 10e is thieno[2,3-d]pyrimidine.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-anilino-2-(trifluoromethyl)thieno[3,2-d]pyrimidine derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-amine Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline, etc.)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous isopropanol (i-PrOH) or other suitable solvent
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous isopropanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at reflux (approximately 82 °C) for 4-12 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-aryl-2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-amine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against VEGFR-2 kinase using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control wells), and the substrate.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the determination of the anti-proliferative activity of the synthesized compounds on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound [myskinrecipes.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a fluorinated heterocyclic compound recognized as a valuable intermediate in the synthesis of biologically active molecules. Its utility extends to the preparation of agrochemicals due to its inherent stability and the reactivity of the chloro substituent, which allows for versatile molecular elaboration. While specific commercial agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical compounds. The thieno[3,2-d]pyrimidine core, combined with the electron-withdrawing trifluoromethyl group, makes it an attractive scaffold for the discovery of novel fungicides, herbicides, and insecticides.
These application notes provide a representative, albeit predictive, framework for the utilization of this compound in the synthesis and screening of potential agrochemical candidates. The protocols are based on established chemical transformations for analogous heterocyclic systems.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a key building block. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups and pharmacophores. This allows for the systematic modification of the core structure to optimize biological activity, selectivity, and physicochemical properties.
Potential agrochemical classes that can be synthesized from this intermediate include:
-
Fungicides: By introducing moieties known to inhibit fungal growth, such as substituted anilines or other nitrogen-based nucleophiles.
-
Herbicides: Through the attachment of side chains that can interfere with essential plant biochemical pathways.
-
Insecticides: By incorporating functionalities that target the nervous system or other vital functions of insects.
Experimental Protocols
Representative Synthesis of a Potential Agrochemical Candidate: N-Aryl-2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-amine
This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline, a common step in the synthesis of biologically active compounds.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred solution, add the substituted aniline (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired N-aryl-2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-amine.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, LC-MS, etc.).
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of a potential agrochemical candidate.
General Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method to assess the fungicidal activity of newly synthesized compounds against common plant pathogenic fungi.
Materials:
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile cork borer
-
Incubator
-
Commercial fungicide (e.g., Tebuconazole) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C and add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours), or when the fungal growth in the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc = average diameter of the fungal colony on the control plate, and dt = average diameter of the fungal colony on the treated plate.
-
-
To determine the EC₅₀ (Effective Concentration for 50% inhibition), a dose-response curve is generated by testing a range of concentrations of the active compounds.
Application Notes & Protocols: Synthesis of Thieno[3,2-d]pyrimidine-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potent anti-inflammatory agents utilizing a versatile thieno[3,2-d]pyrimidine scaffold. The protocols detailed below outline a strategic multi-step synthesis, starting from the construction of the core heterocyclic system to subsequent functionalization, yielding compounds with significant inhibitory activity against key inflammatory targets.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purine bases allows it to interact with various enzymatic targets. This document focuses on the synthesis of derivatives that exhibit anti-inflammatory properties through the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) and Sirtuin 1 (SIRT1), both of which are crucial mediators in inflammatory signaling pathways.
Overall Synthetic Strategy
The synthesis commences with the preparation of a key intermediate, methyl 3-aminothiophene-2-carboxylate. This intermediate undergoes cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent chlorination provides a reactive handle for introducing various functionalities via nucleophilic aromatic substitution, leading to a library of potential anti-inflammatory agents.
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine-based anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Intermediate 1)
This protocol describes the synthesis of the key aminothiophene intermediate from methyl 3-oxotetrahydrothiophene-2-carboxylate.
Materials:
-
Methyl 3-oxotetrahydrothiophene-2-carboxylate
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Diethyl ether
-
4M Ammonia solution
-
Dichloromethane
-
Water
Procedure:
-
Dissolve methyl 3-oxotetrahydrothiophene-2-carboxylate (2 g) in acetonitrile (20 ml) with heating and stirring.
-
To the refluxing solution, add hydroxylamine hydrochloride (0.8 g).
-
Continue refluxing the mixture for 1.5 hours.
-
After cooling to room temperature, add diethyl ether (50 ml) to precipitate the product.
-
Filter the resulting solid.
-
Dissolve the solid in water and basify with 4M ammonia solution.
-
Extract the aqueous solution with dichloromethane (2 x 25 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Quantitative Data:
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | Methyl 3-oxotetrahydrothiophene-2-carboxylate | 84 | 65.5 | [1][2] |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | 96.5 | - |[3] |
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
This protocol outlines the cyclization of the aminothiophene intermediate to form the core heterocyclic system.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate (Intermediate 1)
-
Formamide
Procedure:
-
A mixture of methyl 3-aminothiophene-2-carboxylate and an excess of formamide is heated under reflux for several hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate 3)
This protocol details the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one core, which is a crucial step for subsequent functionalization.
Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as catalyst)
-
Acetonitrile (optional, as solvent)
-
Ice water
Procedure:
-
To a cold solution of thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) in a suitable solvent like acetonitrile, slowly add phosphorus oxychloride (5.5 eq). N,N-dimethylaniline (0.7 eq) can be added as a catalyst.[4]
-
The mixture is then heated to reflux (around 80-85°C) and stirred for 18 hours.[4]
-
After cooling, the reaction mixture is carefully quenched by pouring it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine.
Protocol 4: Synthesis of Substituted 4-aminothieno[3,2-d]pyrimidines (Final Products)
This protocol describes the final step, where the 4-chloro intermediate is reacted with various amines to generate a library of potential anti-inflammatory agents.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (Intermediate 3)
-
Desired amine (e.g., aniline, benzylamine derivatives)
-
Solvent (e.g., DMSO, or a 3:1 mixture of Tetrahydrofuran:2-propanol)
-
Base (e.g., K₂CO₃) or Acid (e.g., HCl)
Procedure (Base-Promoted): [5]
-
In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K₂CO₃ (79 mg, 0.57 mmol) in DMSO (4 mL).
-
Heat the reaction to 100°C for 12 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in dichloromethane and wash sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
-
Collect the organic phase, dry over sodium sulfate, filter, and concentrate in vacuo to obtain the final product.
Procedure (Acid-Catalyzed): [5]
-
In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol) and the desired amine (0.57 mmol) in a 3:1 solution of tetrahydrofuran:2-propanol (8 mL).
-
Add a drop of concentrated HCl (~0.05 mL).
-
Heat the solution at 70°C for 24 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Collect the organic phase, dry over sodium sulfate, filter, and concentrate in vacuo to obtain the final product.
Quantitative Anti-inflammatory Activity Data
The synthesized thieno[3,2-d]pyrimidine derivatives have been evaluated for their in-vitro and in-vivo anti-inflammatory efficacy. A selection of potent compounds is presented below.
| Compound ID | Target | IC₅₀ (nM) | Bioavailability (%) | Anti-inflammatory Model | Reference |
| HY3 | RIPK2 | 11 | 46.6 | APAP-induced Acute Liver Injury (ALI) | [6][7] |
| 11c | SIRT1 | 3.6 | - | In-vitro enzymatic assay | |
| 11c | SIRT2 | 2.7 | - | In-vitro enzymatic assay | |
| 11c | SIRT3 | 4.0 | - | In-vitro enzymatic assay |
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of the synthesized thieno[3,2-d]pyrimidine derivatives are attributed to their ability to modulate key inflammatory signaling pathways.
RIPK2 Signaling Pathway
RIPK2 is a crucial kinase that mediates pro-inflammatory signals from the bacterial sensors NOD1 and NOD2. Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of NF-κB and MAPKs, which in turn drive the production of pro-inflammatory cytokines.[8][9] Thieno[3,2-d]pyrimidine-based inhibitors block the kinase activity of RIPK2, thereby preventing downstream inflammatory signaling.[6][7]
Caption: Inhibition of the RIPK2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.
SIRT1 Signaling Pathway
SIRT1 is an NAD⁺-dependent deacetylase that plays a critical role in regulating inflammation. It can deacetylate and thereby inhibit the activity of key pro-inflammatory transcription factors such as NF-κB (p65 subunit) and AP-1 (c-Jun).[6][10] By inhibiting SIRT1, the synthesized thieno[3,2-d]pyrimidine-6-carboxamides can modulate these pathways, although the precise anti-inflammatory mechanism of SIRT1 inhibition is complex and context-dependent.
Caption: Modulation of inflammatory pathways through SIRT1 inhibition by thieno[3,2-d]pyrimidine derivatives.
References
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SIRT1: A Potential Therapeutic Target in Autoimmune Diseases [frontiersin.org]
- 7. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial 4-Amino-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases, which allows them to interact with a variety of biological targets.[1] This scaffold has been identified as a promising framework for the development of novel therapeutic agents, including those with antimicrobial properties.[1][2] The introduction of a trifluoromethyl group at the 2-position and a displaceable chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine core creates a versatile starting material, 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine , for the synthesis of a library of potential antimicrobial agents.[3] The electron-withdrawing nature of the trifluoromethyl group is known to enhance the antimicrobial potency of heterocyclic compounds.[4]
This document provides a detailed protocol for the synthesis of novel antimicrobial derivatives through nucleophilic aromatic substitution (SNAr) at the C4 position of the thienopyrimidine ring. Additionally, it outlines the methodology for evaluating their antimicrobial efficacy.
Synthesis of 4-Amino-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Derivatives
The primary synthetic route to diversify the this compound core involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 4-position is activated towards displacement by various nucleophiles, particularly primary and secondary amines, to yield a library of 4-amino substituted derivatives.[4][5]
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-amino-thieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
Two primary methods for the nucleophilic aromatic substitution are presented below, a base-promoted and an acid-catalyzed method. The choice of method may depend on the nature of the amine used.
Protocol 1: Base-Promoted Nucleophilic Aromatic Substitution [4]
This method is suitable for a wide range of primary and secondary amines.
-
Reaction Setup: In a sealed vial, add this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and potassium carbonate (K₂CO₃) (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with a 5% aqueous acetic acid solution, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Nucleophilic Aromatic Substitution [4]
This method can be advantageous for certain amines.
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and 2-propanol (IPA).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., one drop of 12 M HCl).
-
Reaction Conditions: Seal the vial and heat the solution at 70 °C for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.
-
Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Antimicrobial Activity Evaluation
The synthesized derivatives should be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]
-
Preparation of Inoculum: Grow bacterial cultures overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. For fungi, use an appropriate broth such as RPMI-1640.
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbial suspension without any compound) and a negative control (uninoculated broth). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be used as a reference.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The antimicrobial activity of thienopyrimidine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. Below is a table summarizing the antimicrobial activity of some reported thienopyrimidine derivatives against various microbial strains.
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| TPD-1 | 4-aminopyrazolone | Staphylococcus aureus | 4-16 | [3] |
| Bacillus subtilis | 4-16 | [3] | ||
| Escherichia coli | 4-16 | [3] | ||
| Candida albicans | 4-16 | [3] | ||
| TPD-2 | Substituted sulfonamide | Staphylococcus aureus | >16 | [6] |
| Escherichia coli | >16 | [6] | ||
| TPD-3 | Spiro-derivative | Bacillus subtilis | Moderate Activity | [8] |
| Escherichia coli | Moderate Activity | [8] | ||
| Pseudomonas aeruginosa | Moderate Activity | [8] |
Note: The data presented is for structurally related thienopyrimidine compounds and serves as an example of expected activity. The actual activity of derivatives from this compound needs to be determined experimentally.
Potential Mechanism of Action
Several studies suggest that thienopyrimidine derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes. One potential target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication.[2]
Caption: A potential mechanism of action for thienopyrimidine antimicrobial derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for the generation and evaluation of a diverse library of 4-amino substituted derivatives. Further investigation into the structure-activity relationships and mechanism of action of these compounds will be crucial for the development of new and effective antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. theaspd.com [theaspd.com]
- 3. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine in the Development of Antiplasmodial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of infectious diseases, derivatives of this heterocyclic system have shown significant promise as antiplasmodial agents, targeting the causative agent of malaria, Plasmodium falciparum. The introduction of a trifluoromethyl group at the 2-position is a common strategy in drug design to enhance metabolic stability and cell permeability. Furthermore, the presence of a chlorine atom at the 4-position provides a reactive handle for the synthesis of diverse compound libraries through nucleophilic aromatic substitution reactions. This document provides a generalized framework and protocols for leveraging 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine in the discovery of novel antiplasmodial compounds. While specific data for derivatives of this exact starting material is limited in publicly available literature, the provided protocols and representative data from analogous thienopyrimidine series will serve as a valuable guide for researchers in this field. A notable example of a bioactive thienopyrimidine is Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, which has demonstrated multi-stage antiplasmodial activity.[1]
Data Presentation: Representative Antiplasmodial Activity and Cytotoxicity
The following table summarizes representative in vitro antiplasmodial activity (IC50) and cytotoxicity (CC50) data for a series of 4-substituted thieno[3,2-d]pyrimidine derivatives and other trifluoromethyl-containing antimalarial compounds. This data is intended to be illustrative of the potential of this compound class.
| Compound Series | P. falciparum Strain(s) | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 4-Amino-thieno[3,2-d]pyrimidines | K1 (CQ-resistant) | 0.045 - >10 | HepG2 | >10 - >50 | Varies | [2][3] |
| 4-Alkoxy-thieno[3,2-d]pyrimidines | K1 (CQ-resistant) | 0.5 - 5 | HepG2 | >20 - >50 | Varies | [2][3] |
| 4-Thioalkoxy-thieno[3,2-d]pyrimidines | K1 (CQ-resistant) | 0.1 - 2 | HepG2 | >15 - >50 | Varies | [2][3] |
| Trifluoromethyl Triazolopyrimidines | W2 (CQ-resistant) | 0.023 - 20 | HepG2 | >20 | 1,003 - 18,478 | [4] |
| Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines | W2 (CQ-resistant) | 0.74 - 6.4 | A549, HeLa | Non-cytotoxic | High | [6] |
Experimental Protocols
General Synthetic Protocol for Derivatization of this compound
This protocol describes a general method for the synthesis of 4-substituted-2-(trifluoromethyl)thieno[3,2-d]pyrimidines via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Desired nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography, etc.)
Procedure:
-
To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent, add the desired nucleophile (1.1-1.5 equivalents).
-
Add a suitable base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60°C and 120°C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., Hexane/Ethyl Acetate).
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
Test compounds dissolved in DMSO
-
Standard antimalarial drug (e.g., Chloroquine or Artemisinin)
-
SYBR Green I lysis buffer
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add a parasite suspension (2% parasitemia, 1% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2 or HEK293).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Functionalization of Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including anticancer and antiplasmodial properties.[1][2][3] The functionalization of this core structure is crucial for modulating its pharmacological profile. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of a wide array of substituted thieno[3,2-d]pyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies.[1][4]
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions used to functionalize the thieno[3,2-d]pyrimidine nucleus. These reactions include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and direct C-H arylation, which allow for the formation of C-C and C-N bonds at various positions of the scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5][6] In the context of thieno[3,2-d]pyrimidines, this reaction is instrumental in introducing aryl and heteroaryl substituents, often at the C4 or C6 positions, to modulate the molecule's properties.[1][7][8]
Application Notes
The Suzuki-Miyaura reaction on the thieno[3,2-d]pyrimidine core is generally robust and tolerates a variety of functional groups. The choice of catalyst, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst.[1][8] The reaction often requires a base, such as potassium carbonate, and can be performed in a mixture of organic solvents and water.[1][8] Challenges can include dehalogenation of the starting material, which can be mitigated by careful optimization of reaction conditions.[4]
Experimental Protocol: Synthesis of 4-Aryl-thieno[3,2-d]pyrimidines
This protocol is adapted from the synthesis of 4-(hetero)arylthienopyrimidines.[8]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1 M aqueous solution of potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the 4-chloro-thieno[3,2-d]pyrimidine derivative (1 equivalent), the corresponding boronic acid (1.5 equivalents), and THF.
-
Add the 1 M aqueous solution of potassium carbonate (3 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-thieno[3,2-d]pyrimidine.
Data Presentation
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| 4-Chloro-N-(Tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (1M aq.) | THF | Reflux | 67 | [8] |
| Methyl 3-amino-5-bromothiophene-2-carboxylate | Various boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | - | >50 | [1][4] |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of thieno[3,2-d]pyrimidines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This reaction has been successfully applied to the thieno[3,2-d]pyrimidine scaffold, particularly for the introduction of various amine substituents at the C6 position.[1][4]
Application Notes
To date, there are limited examples of Buchwald-Hartwig coupling on the thienopyrimidine ring system.[4] The development of suitable reaction conditions is therefore crucial. A key challenge can be the dehalogenation of the starting material.[4] The choice of palladium precursor, ligand, and base is critical for a successful transformation. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[11] A variety of phosphine ligands can be employed, and strong bases like sodium tert-butoxide are often required.[4][11]
Experimental Protocol: Synthesis of 6-Amino-thieno[3,2-d]pyrimidines
This protocol is based on the optimization of the Buchwald-Hartwig cross-coupling reaction between a 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one and an amine.[4]
Materials:
-
6-Bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one
-
Amine (e.g., para-toluidine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vial, combine the 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add the palladium precursor [Pd₂(dba)₃] (0.05 equivalents) and the ligand (XPhos, 0.1 equivalents).
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it under an inert atmosphere of argon or nitrogen.
-
Heat the reaction mixture at 110 °C for the required time, monitoring the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous sulfate salt, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 6-amino-thieno[3,2-d]pyrimidine.
Data Presentation
| Starting Material | Amine | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (LC-MS est.) | Reference |
| 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one | p-toluidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 100% | [4] |
| 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one | Piperidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 100% | [4] |
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination of thieno[3,2-d]pyrimidines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12] This reaction is valuable for introducing alkynyl moieties onto the thieno[3,2-d]pyrimidine scaffold, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.[1][8]
Application Notes
Sonogashira coupling on thieno[3,2-d]pyrimidines has been successfully employed to introduce alkynyl groups at the C4 and C6 positions.[1][8] The reaction typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.[8] An organic base, such as triethylamine, is commonly used as both the base and, in some cases, the solvent. Microwave irradiation can be employed to accelerate the reaction.[8]
Experimental Protocol: Synthesis of 4-Alkynyl-thieno[3,2-d]pyrimidines
This protocol is adapted for the synthesis of 4-alkynylthienopyrimidines.[8]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine derivative
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Acetonitrile (ACN)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 4-chloro-thieno[3,2-d]pyrimidine derivative (1 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of triethylamine and acetonitrile.
-
Add the palladium catalyst [PdCl₂(PPh₃)₂] (0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C.
-
Monitor the reaction's completion using TLC or LC-MS.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired 4-alkynyl-thieno[3,2-d]pyrimidine.
Data Presentation
| Starting Material | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | ACN | 100 (MW) | 88 | [8] |
| 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Various alkynes | - | - | - | - | - | - | [1] |
Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling of thieno[3,2-d]pyrimidines.
Direct C-H Arylation
Direct C-H arylation is an increasingly important transformation that avoids the pre-functionalization of one of the coupling partners, offering a more atom- and step-economical approach to biaryl synthesis.[13][14] This methodology has been successfully applied to the thieno[3,2-d]pyrimidine core, allowing for the direct introduction of aryl groups at the C2 and C3 positions of the thiophene ring.[13][14]
Application Notes
The regioselectivity of direct C-H arylation on the thieno[3,2-d]pyrimidine system can be controlled by the choice of reaction conditions.[13] For instance, arylation at the C2 position can be favored. Optimization of the palladium catalyst, ligand (if any), base, and solvent is crucial for achieving good yields and selectivity.[13] Palladium acetate [Pd(OAc)₂] is a common catalyst for this transformation.[13]
Experimental Protocol: C-2 Arylation of Thieno[3,2-d]pyrimidines
This protocol is based on the optimized conditions for the Pd-catalyzed direct arylation at the C-2 position of a 4-substituted thieno[3,2-d]pyrimidine.[13]
Materials:
-
4-Substituted thieno[3,2-d]pyrimidine (e.g., 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine)
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the 4-substituted thieno[3,2-d]pyrimidine (1 equivalent), the aryl bromide (2 equivalents), and potassium carbonate (2 equivalents).
-
Add palladium(II) acetate (0.05 equivalents).
-
Add anhydrous toluene.
-
Place the reaction under an inert atmosphere of argon or nitrogen.
-
Heat the reaction mixture at 130 °C.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C-2 arylated thieno[3,2-d]pyrimidine.
Data Presentation
| Substrate | Aryl Halide | Pd Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | Moderate to excellent | [13] |
| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Various aryl bromides | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | Moderate to excellent | [13] |
Direct C-H Arylation Workflow
Caption: Workflow for direct C-H arylation of thieno[3,2-d]pyrimidines.
References
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine.
Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer:
Low yields with this substrate are often due to a combination of factors related to its electronic properties and the inherent challenges of Suzuki couplings with heteroaryl chlorides. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can deactivate the system, making the oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atoms in the thieno[3,2-d]pyrimidine core can coordinate to the palladium catalyst, leading to catalyst deactivation.[2][3]
Here are the primary aspects to investigate:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical. For challenging substrates like heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the difficult oxidative addition step and stabilize the catalyst.[2][5] Modern palladium precatalysts can also be more efficient at generating the active Pd(0) species.[6][7][8]
-
Reaction Conditions: Temperature, solvent, and base selection are crucial. Higher temperatures are often required for less reactive chlorides, but this can also lead to side reactions.[9] The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.[4]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[3][10]
Question 2: I am observing significant amounts of unreacted starting material. How can I improve the conversion?
Answer:
The presence of unreacted this compound suggests that the catalytic cycle is inefficient, likely at the oxidative addition step due to the strong C-Cl bond.[2] Consider the following optimization strategies:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition of the aryl chloride.[9] Solvents with higher boiling points like dioxane or toluene may be necessary.[5]
-
Switch to a More Active Catalyst System: If you are using a standard catalyst, switching to a system known for coupling unreactive chlorides is recommended. This includes palladium precatalysts paired with bulky, electron-rich ligands.[1][5]
-
Screen Different Bases: The base plays a crucial role in the transmetalation step. If this step is slow, it can stall the catalytic cycle. Screening a variety of bases, both inorganic (e.g., K₃PO₄, Cs₂CO₃) and fluoride-based (e.g., KF, CsF), can identify one that promotes the reaction more effectively.[4]
Question 3: How can I minimize the formation of homocoupled byproducts?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[3] To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment to prevent oxygen from entering the system.[10]
-
Use an Efficient Catalyst System: An efficient catalyst that promotes the desired cross-coupling at a faster rate than homocoupling can also help to minimize this byproduct.[2]
Question 4: What should I do if I suspect protodeboronation of my boronic acid?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient heteroaryl boronic acids and in the presence of aqueous bases.[2][3] To address this issue:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize the presence of water, which is a primary source of protons for this side reaction.[10]
-
Use More Stable Boron Reagents: Consider replacing the boronic acid with a more stable derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates are also an option), which are less prone to protodeboronation.[2]
-
Optimize the Base: Using milder or non-aqueous bases can sometimes reduce the rate of protodeboronation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For a challenging substrate like this, a good starting point is to use a modern palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[5] These systems are specifically designed to facilitate the coupling of electron-deficient and sterically hindered aryl chlorides.[1]
Q2: Which bases are typically most effective for this type of reaction?
A2: The choice of base is highly dependent on the specific substrates and solvent system.[2] However, for difficult couplings, stronger bases are often required.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[5] It is recommended to screen a few different bases to find the optimal one for your specific reaction.
Q3: What solvents are recommended for this Suzuki coupling?
A3: Aprotic polar solvents are commonly used for Suzuki reactions. Dioxane, tetrahydrofuran (THF), and toluene are good starting points.[3][11] Often, a co-solvent of water is used with inorganic bases, though for substrates prone to protodeboronation, anhydrous conditions may be preferable.[10]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: The product appears to be formed, but I am having difficulty with purification. Any suggestions?
A5: Purification can sometimes be challenging due to the presence of residual palladium catalyst and byproducts. After the reaction workup, flash column chromatography is a standard method for purification.[2] If palladium residues are a problem, you can treat the crude product with a palladium scavenger before chromatography.
Data Summary
The following tables provide a summary of common reaction parameters and their typical ranges for optimizing Suzuki coupling reactions of heteroaryl chlorides. These should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Description |
| 1-5 | 1-5 | Buchwald Precatalysts (e.g., XPhos Pd G3) are often highly effective for challenging couplings.[5] |
| 1-5 | 1-5 | Palladium(II) acetate with a bulky phosphine ligand (e.g., XPhos, SPhos). The Pd(II) is reduced in situ. |
| 1-5 | 1-5 | Pd₂(dba)₃ with a suitable ligand. |
Table 2: Common Bases for Suzuki Coupling Optimization
| Base | Equivalents | Notes |
| K₃PO₄ | 2-3 | A strong base, often effective in difficult couplings.[5] |
| Cs₂CO₃ | 2-3 | A strong base, also a good choice for challenging substrates.[5] |
| K₂CO₃ | 2-3 | A common and cost-effective base.[9] |
| KF | 2-3 | Can be effective, particularly in anhydrous conditions. |
Table 3: Solvent and Temperature Recommendations
| Solvent | Temperature Range (°C) | Notes |
| Dioxane | 80-110 | High boiling point, good for less reactive chlorides.[5] |
| Toluene | 80-110 | Another high-boiling point solvent option.[11] |
| THF | 50-66 | Lower boiling point, may be suitable if the reaction is facile.[11] |
| DMF | 80-150 | A polar aprotic solvent, can sometimes improve solubility.[9][11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid partner.[2][5]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe. If using a base that requires water for activation, a degassed water co-solvent may be added (e.g., dioxane/water 10:1).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common synthetic route involves a two-step process. First, the construction of the thieno[3,2-d]pyrimidin-4-ol core, followed by a chlorination reaction at the 4-position. The initial pyrimidinone is typically synthesized from a corresponding 3-aminothiophene-2-carboxylate derivative.
Q2: What are the critical parameters to control during the chlorination step with phosphorus oxychloride (POCl₃)?
A2: Temperature, reaction time, and the purity of the starting material are crucial. The reaction is often performed at reflux, and careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and prevent the formation of degradation products. The presence of moisture can lead to the formation of undesired byproducts, so anhydrous conditions are recommended.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: During the formation of the thieno[3,2-d]pyrimidin-4-ol, incomplete cyclization can be an issue. In the subsequent chlorination step, side reactions can include incomplete conversion of the hydroxyl group to the chloride, and at elevated temperatures for extended periods, potential decomposition of the heterocyclic core.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-ol (Precursor) | 1. Incomplete cyclization of the 3-aminothiophene-2-carboxylate derivative. 2. Suboptimal reaction temperature or time. 3. Impure starting materials. | 1. Ensure the use of an appropriate cyclization agent (e.g., urea, formic acid). 2. Optimize the reaction temperature and time based on literature procedures for similar substrates. Microwave irradiation can sometimes improve yields and reduce reaction times. 3. Purify the starting 3-aminothiophene-2-carboxylate before use. |
| Low yield of this compound | 1. Incomplete chlorination. 2. Degradation of the product due to excessive heat or prolonged reaction time. 3. Inefficient workup and purification. | 1. Increase the equivalents of POCl₃ or add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.[1] 2. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. Maintain a consistent reflux temperature. 3. During workup, carefully quench the reaction mixture with ice-water and extract the product with a suitable organic solvent. Purification by column chromatography may be necessary to remove impurities. |
| Presence of starting material (thienopyrimidin-4-ol) in the final product | Insufficient amount of chlorinating agent or incomplete reaction. | Increase the molar ratio of POCl₃ to the substrate. Ensure the reaction has gone to completion as indicated by TLC analysis. |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition. | 1. Reduce the reaction temperature and monitor for any changes in the reaction profile. 2. Ensure all glassware is clean and dry, and that starting materials are of high purity. |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4-ol
A common precursor is ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate. The synthesis of the thieno[3,2-d]pyrimidin-4-ol can be achieved through cyclization with urea.
-
Reagents and Conditions:
-
Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
-
Urea
-
Heating at 160 °C for 4-6 hours.[2]
-
-
Procedure:
-
A mixture of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate and urea is heated at 160 °C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid residue is then triturated with a suitable solvent (e.g., ethanol or water) to isolate the crude product.
-
The product can be further purified by recrystallization.
-
Synthesis of this compound
This step involves the chlorination of the 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-ol.
-
Reagents and Conditions:
-
Procedure:
-
To a solution of 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-ol in acetonitrile, N,N-dimethylaniline is added.
-
The mixture is cooled to 0 °C, and phosphorus oxychloride is added slowly.
-
The reaction mixture is then heated to reflux (around 85 °C) and stirred for approximately 16 hours.[1][3]
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Data Presentation
Table 1: Reported Yields for the Synthesis of Thieno[3,2-d]pyrimidine Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Amino-thiophene-2-carboxylate synthons | Tricyclic thieno[3,2-d]pyrimidinone | 2-pyrrolidone, POCl₃, DCE, 80 °C | up to 97% | [4] |
| 2-aminonicotinic acid | 2,4-dichloropyrido[2,3-d]pyrimidine | urea, 160 °C; then POCl₃, 160 °C | Not specified | [2] |
| ethyl 2-aminothiophene-3-carboxylate | 2,4-dichlorothieno[3,2-d]pyrimidine | urea; then POCl₃ | Not specified | [2] |
| N-(Tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | POCl₃, N,N-dimethylaniline, ACN, 85 °C, 16 h | Quantitative | [1][3] |
| thieno[3,2-d]pyrimidine-2,4-diol | 2,4-dichlorothieno[3,2-d]pyrimidine | POCl₃, DMF, 120 °C, 3 h | 75.7% | [5] |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Logical Relationship for Yield Optimization
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions and byproducts in thieno[3,2-d]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of thieno[3,2-d]pyrimidines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for thieno[3,2-d]pyrimidine synthesis?
A1: The most prevalent synthetic routes start with 2-aminothiophene derivatives, which are then cyclized to form the pyrimidine ring. A widely used method to synthesize the 2-aminothiophene precursor is the Gewald reaction.[1]
Q2: What is the Gewald reaction and why is it important for thieno[3,2-d]pyrimidine synthesis?
A2: The Gewald reaction is a one-pot multicomponent reaction that synthesizes substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2] This reaction is crucial as it provides the key 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile intermediates required for the subsequent cyclization to the thieno[3,2-d]pyrimidine core.
Q3: What are the common cyclizing agents used to form the pyrimidine ring?
A3: Common one-carbon sources for cyclization include formic acid, triethyl orthoformate, formamide, and urea.[3][4] The choice of reagent can influence reaction conditions and the final substituent on the pyrimidine ring.
Q4: I am observing a mixture of N- and O-alkylated products in my reaction. How can I control the regioselectivity?
A4: The regioselectivity of alkylation on thieno[3,2-d]pyrimidin-4-ones can be a challenge. The outcome often depends on the specific substrate and reaction conditions. For 2,3-dihydropyrimidin-4(1H)-one derivatives, alkylation typically occurs at the N1-position. However, for thieno[2,3-d]pyrimidin-4(3H)-ones, O-alkylation can be the selective pathway.[1][5] The choice of base can also be critical; for instance, while NaH or K2CO3 might not favor selectivity, using NaHCO3 in DMF has been shown to direct the reaction towards a specific product in some cases.[1]
Troubleshooting Guides
Part 1: Gewald Reaction for 2-Aminothiophene Precursor Synthesis
This section addresses common problems encountered during the synthesis of the 2-aminothiophene intermediate via the Gewald reaction.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening bases like piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[1][6] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions.[1] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[1] |
Issue 2: Formation of Significant Byproducts
| Possible Byproduct | Mitigation Strategies |
| Unreacted Starting Materials | - Increase reaction time, optimize temperature, or consider a more effective catalyst.[1] |
| Knoevenagel-Cope Intermediate | - This α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[7] |
| Dimeric Byproducts | - Dimerization of the α,β-unsaturated nitrile can be a significant side reaction. Careful optimization of reaction conditions (e.g., temperature, concentration) can minimize its formation. Chromatographic purification may be necessary for separation.[8] |
| Complex Polysulfides | - This can lead to a dark brown or tarry reaction mixture. This is an inherent part of the Gewald reaction. Proper workup and purification are necessary to remove these colored impurities.[7] |
Table 1: Effect of Base and Temperature on Gewald Reaction Yield
| Entry | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (20) | 60 | 5 | 75 |
| 2 | Piperidine (20) | 60 | 5 | 82 |
| 3 | Triethylamine (20) | 60 | 8 | 65 |
| 4 | Piperidine (20) | 80 | 3 | 88 |
| 5 | Morpholine (20) | 80 | 4 | 80 |
Data is representative and may vary based on specific substrates.
Part 2: Cyclization to Thieno[3,2-d]pyrimidine Core
This section addresses issues that may arise during the cyclization of the 2-aminothiophene intermediate.
Issue 3: Low Yield of Thieno[3,2-d]pyrimidin-4-one
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For example, when using formamide, refluxing for several hours is common. Microwave irradiation can sometimes improve yields and reduce reaction times.[9] - Choice of Cyclizing Agent: The reactivity of the cyclizing agent can impact the yield. Formic acid, triethyl orthoformate, or formamide are common choices. The selection may need to be optimized for your specific substrate.[3] |
| Decomposition of Starting Material or Product | - Temperature Control: Excessive heat can lead to degradation. Monitor the reaction temperature closely. - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition. |
Issue 4: Formation of Impurities during Chlorination
When converting a thieno[3,2-d]pyrimidin-4-one to a 4-chloro-thieno[3,2-d]pyrimidine using reagents like phosphorus oxychloride (POCl₃), side reactions can occur.
| Problem | Possible Cause | Solution |
| Incomplete conversion to the 4-chloro derivative | Insufficient POCl₃ or reaction time. | Increase the equivalents of POCl₃ and/or prolong the reaction time. Monitor the reaction by TLC. |
| Formation of dark, tarry byproducts | Reaction temperature is too high. | Maintain a controlled temperature, typically refluxing gently. |
| Hydrolysis of the 4-chloro product during workup | The 4-chloro derivative is sensitive to water. | Perform the workup quickly and under anhydrous conditions where possible. Use a non-aqueous workup if necessary. |
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in ethanol (20 mL).
-
Add morpholine (10 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative
-
Formamide
Procedure:
-
In a round-bottom flask, place the 2-aminothiophene-3-carboxylate (5 mmol) and an excess of formamide (e.g., 10 mL).
-
Heat the mixture to reflux (approximately 180-200°C) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water, which should induce the precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (2 mmol) in an excess of phosphorus oxychloride (e.g., 5 mL).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with stirring.
-
The product should precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Gewald Reaction
Caption: Troubleshooting logic for low product yield in the Gewald reaction.
General Synthetic Pathway to Thieno[3,2-d]pyrimidines
Caption: General synthetic pathway for thieno[3,2-d]pyrimidines.
Side Reaction Pathway: Dimerization in Gewald Reactiondot
References
- 1. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]
- 2. benchchem.com [benchchem.com]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethylated Heterocyclic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of trifluoromethylated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying trifluoromethylated heterocyclic compounds?
A1: The introduction of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a heterocyclic compound, leading to several purification challenges:
-
Altered Polarity and Solubility: The highly electronegative fluorine atoms in the -CF3 group can change the molecule's overall polarity and solubility, making solvent selection for chromatography and crystallization more complex.
-
Changes in pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring. This affects the compound's ionization state and behavior in ion-exchange chromatography and acid-base extractions.
-
Co-elution with Impurities: Structurally similar impurities, including regioisomers or precursors, can be difficult to separate from the target trifluoromethylated compound using standard chromatographic techniques.
-
Compound Instability: Some trifluoromethylated heterocycles may be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[1]
-
Crystallization Difficulties: The presence of the -CF3 group can sometimes inhibit the formation of a well-ordered crystal lattice, making crystallization challenging. The compound may "oil out" or fail to crystallize altogether.[1]
Q2: Which purification techniques are most effective for trifluoromethylated heterocyclic compounds?
A2: Several techniques are commonly employed, often in combination, to achieve high purity:
-
Flash Column Chromatography: A fundamental technique for routine purification. Optimization of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying polar and non-polar trifluoromethylated compounds to high purity.[2][3]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, SFC often provides faster separations and reduced solvent consumption, especially for chiral separations.[4][5][6]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities. Fluorous SPE (F-SPE) is a specialized technique that can be highly effective for separating fluorous-tagged compounds.
-
Crystallization: An excellent method for obtaining highly pure material, especially for the final purification step. Careful solvent selection is critical for success.
-
Acid-Base Extraction: A useful initial work-up step to remove acidic or basic impurities or to isolate ionizable target compounds.
Q3: How does the -CF3 group affect a compound's retention in column chromatography?
A3: The -CF3 group is strongly electron-withdrawing and can influence retention in several ways:
-
Normal-Phase Chromatography (e.g., silica gel): The increased polarity imparted by the -CF3 group can lead to stronger interactions with the polar stationary phase, resulting in longer retention times compared to non-fluorinated analogs. However, the overall polarity of the molecule, including the heterocyclic core and other substituents, will determine the final retention behavior.
-
Reverse-Phase Chromatography (e.g., C18): The hydrophobic nature of the -CF3 group generally leads to increased retention on non-polar stationary phases. The more trifluoromethyl groups present, the more retained the compound will be.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) over HPLC?
A4: SFC can be advantageous in several scenarios:
-
Chiral Separations: SFC is often superior to HPLC for the separation of enantiomers, providing better resolution and faster run times.[5][7][][9][10][11]
-
"Green" Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents compared to HPLC.[4][5][6]
-
Speed and Throughput: Due to the low viscosity and high diffusivity of supercritical fluids, SFC separations are typically faster than HPLC, leading to higher sample throughput.[4][5][6]
-
Thermally Labile Compounds: SFC can be operated at lower temperatures than gas chromatography, making it suitable for thermally sensitive molecules.[4]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Compound is highly polar and strongly retained on silica gel.- Compound is unstable on silica gel.[1]- Inappropriate solvent system. | - Use a more polar eluent or a gradient elution.- Consider a different stationary phase like alumina or reverse-phase silica (C18).[1]- Minimize the time the compound is on the column by running it faster.- Test compound stability on a small amount of silica before running the full column. |
| Co-elution of Impurities | - Similar polarity of the target compound and impurities. | - Optimize the eluent system using TLC with various solvent mixtures.- Try a different stationary phase with different selectivity (e.g., alumina, C18).- Consider preparative HPLC or SFC for better resolution.[1] |
| Compound Won't Elute | - Eluent is not polar enough.- Compound has decomposed on the column. | - Gradually increase the polarity of the eluent.- If the compound is colored, a colored band remaining at the top of the column may indicate decomposition. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase (especially with basic heterocycles).- Inadequate buffer concentration or inappropriate mobile phase pH. | - Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Use a column specifically designed to reduce silanol interactions. |
| Peak Splitting | - Sample solvent is incompatible with the mobile phase.- Two closely eluting compounds (co-elution).- Column void or blockage. | - Dissolve the sample in the mobile phase whenever possible.- Inject a smaller volume to see if the peaks resolve. If so, optimize the method for better separation.[12]- If all peaks are split, it may indicate a column problem. Try flushing the column or replacing it.[13] |
| Low Recovery in Preparative HPLC | - Inefficient fraction collection parameters.- Compound precipitation in the collection tubing. | - Optimize fraction collection settings (e.g., threshold, slope).- Ensure the delay volume between the detector and the fraction collector is correctly set.- If precipitation is an issue, consider diluting the collected fractions with a suitable solvent. |
Supercritical Fluid Chromatography (SFC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Inappropriate co-solvent or additive for a polar/basic compound.- Secondary interactions with the stationary phase. | - For basic compounds, add a basic additive like diethylamine or isopropylamine to the co-solvent.- Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and stationary phases. |
| Retention Time Shifts | - Fluctuations in system pressure or temperature. | - Ensure the back-pressure regulator is functioning correctly to maintain stable pressure.- Use a column oven to maintain a constant temperature. |
| No Detection of Compounds | - Compound is not eluting from the column.- Incompatible column chemistries if using coupled columns. | - Increase the percentage of the co-solvent in the mobile phase or use a gradient.- Try a different stationary phase.- Avoid coupling normal-phase and reverse-phase columns in series without careful consideration of solvent compatibility.[14] |
Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by slow evaporation of the solvent.- Slowly cool the solution, potentially in an ice bath or refrigerator.- Try a different solvent or a mixed-solvent system (a "good" solvent and an "anti-solvent"). |
| Oiling Out | - The degree of supersaturation is too high.- The presence of impurities.- The boiling point of the solvent is too close to the melting point of the compound. | - Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., chromatography) before crystallization.- Choose a solvent with a boiling point at least 10°C below the compound's melting point. |
| Poor Crystal Quality | - Rapid nucleation and crystal growth. | - Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility. |
Data Presentation: Comparison of Purification Techniques
The following tables provide a comparative overview of common purification techniques for trifluoromethylated heterocyclic compounds. The data is representative and can vary significantly based on the specific compound and experimental conditions.
Table 1: Performance Comparison
| Technique | Typical Purity | Typical Recovery | Throughput | Key Advantages |
| Flash Chromatography | 90-98% | 70-95% | High | Cost-effective, suitable for large quantities. |
| Preparative HPLC | >99% | 80-95% | Medium | High resolution, applicable to a wide range of polarities.[2] |
| Preparative SFC | >99% | >90% | High | Fast, "green," excellent for chiral separations.[6] |
| Crystallization | >99.5% | 50-90% | Low | Can provide very high purity, cost-effective at scale. |
Table 2: Solvent Consumption and Time Comparison (Preparative HPLC vs. SFC)
| Parameter | Preparative RP-HPLC | Preparative SFC |
| Primary Mobile Phase | Water/Acetonitrile | Supercritical CO2 |
| Typical Co-Solvent | Acetonitrile/Methanol | Methanol/Ethanol |
| Solvent Consumption | High | Low (up to 63% less than HPLC) |
| Purification Time | Longer (e.g., 12.5 hours for a specific task) | Shorter (e.g., 2 hours for the same task) |
| Dry-down Time | Longer (can be overnight)[15] | Shorter (can be a few hours)[15] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.35. A common starting point for many trifluoromethylated heterocycles is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, preferably the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
System Setup:
-
Column: A C18 stationary phase is a common choice.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method Development (Analytical Scale):
-
Develop a gradient method on an analytical HPLC system to achieve good separation of the target compound from impurities. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
-
Scale-Up to Preparative:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column and run the scaled-up gradient method.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Evaporate the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
-
Protocol 3: Crystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For mixed-solvent systems, find a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble. Common pairs include ethanol/water and ethyl acetate/hexanes.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature.
-
Mixed Solvent: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the solid, then allow it to cool slowly.
-
-
Crystal Growth: Allow the flask to stand undisturbed. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethylated heterocyclic compounds.
Caption: A troubleshooting decision tree for the crystallization of trifluoromethylated heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 3. agilent.com [agilent.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. lctsbible.com [lctsbible.com]
- 14. lcms.cz [lcms.cz]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution of Chlorothienopyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the nucleophilic substitution of chlorothienopyrimidines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low reactivity, encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on a chlorothienopyrimidine showing low or no reactivity?
A1: Low reactivity in nucleophilic aromatic substitution (SNAr) of chlorothienopyrimidines can stem from several factors. The thienopyrimidine core may not be sufficiently activated, meaning it lacks strong electron-withdrawing groups to facilitate nucleophilic attack. Additionally, the nucleophile itself might be too weak or sterically hindered. Reaction conditions such as solvent and temperature play a crucial role and may not be optimal.
Q2: Which position on the chlorothienopyrimidine is most susceptible to nucleophilic attack?
A2: In thieno[3,2-d]pyrimidines and related isomers, the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. This is due to the electronic properties of the fused ring system. The presence of electron-withdrawing groups on the pyrimidine or thiophene ring can further enhance the reactivity at these positions.
Q3: How do I choose the right solvent for my reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[1] Recommended solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1] Protic solvents, such as alcohols, can solvate the nucleophile and reduce its reactivity.[1]
Q4: What is the role of a base in these reactions, and which one should I use?
A4: When using neutral nucleophiles like amines or alcohols, a base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity.[1][2] Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive nucleophiles, a stronger base might be required. However, excessively strong bases can lead to decomposition of the starting material or product.[1] Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective and are often milder.[1]
Q5: Can I use a catalyst to improve the reaction rate?
A5: While many SNAr reactions proceed without a catalyst, certain transformations can benefit from catalysis. For instance, copper-catalyzed reactions can be employed for the coupling of aryl halides with N-nucleophiles.[3] N-heterocyclic carbenes (NHCs) have also been shown to catalyze nucleophilic aromatic substitution reactions under mild conditions.[4]
Troubleshooting Guide for Low Reactivity
Issue 1: Insufficient Activation of the Thienopyrimidine Ring
-
Possible Cause: The electronic properties of the thienopyrimidine core itself may not be favorable for nucleophilic attack.
-
Recommendation:
Issue 2: Poor Leaving Group
-
Possible Cause: While chlorine is a common leaving group, its reactivity can be lower compared to fluorine in SNAr reactions.
-
Recommendation:
Issue 3: Weak Nucleophile
-
Possible Cause: The chosen nucleophile may not be strong enough to attack the chlorothienopyrimidine ring.
-
Recommendation:
-
Increase the nucleophilicity of the attacking species. For example, use an alkoxide instead of an alcohol or an amide instead of an amine.[2] This can be achieved by adding a suitable base.
-
Consider using a different, more potent nucleophile if the reaction chemistry allows. Thiols are generally excellent nucleophiles for SNAr reactions.[1]
-
Issue 4: Suboptimal Reaction Conditions
-
Possible Cause: The solvent, temperature, or presence of a base may not be ideal for the specific reaction.
-
Recommendation:
-
Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[1][7]
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating to overcome the activation energy barrier.[1] Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2]
-
Base: If using a neutral nucleophile, add a non-nucleophilic base like DIPEA or K2CO3.[1][2]
-
Data Presentation
Table 1: General Reactivity Trends and Conditions for SNAr Reactions
| Parameter | Recommendation for Higher Reactivity | Rationale |
| Leaving Group | F > Cl > Br > I | Higher electronegativity of the leaving group activates the ring for nucleophilic attack.[2][5] |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | These solvents solvate the counter-ion of the nucleophile, increasing its reactivity.[1] |
| Nucleophile Strength | Anionic > Neutral | Anionic nucleophiles are more electron-rich and thus more reactive.[8] |
| Temperature | Elevated temperatures (reflux, microwave) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1] |
| Base (for neutral nucleophiles) | Non-nucleophilic (DIPEA, K2CO3) | Deprotonates the nucleophile to generate a more reactive anionic species without competing in the reaction.[2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution of 4-Chlorothienopyrimidine with an Amine
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chlorothienopyrimidine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 equivalents).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2]
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Catalyst selection and optimization for C-N bond formation with 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
Technical Support Center: C-N Bond Formation with 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of C-N coupled products using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for C-N bond formation with this compound?
A1: The most common and versatile method for coupling amines with heteroaryl chlorides like this compound is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction is highly effective for a wide range of amine nucleophiles and has become a standard procedure in medicinal chemistry for synthesizing aryl amines.[2][3]
Q2: How do I select the optimal catalyst system (palladium precursor and ligand) for my reaction?
A2: The choice of the catalyst system is critical for success.[4]
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable, pre-formed palladium-ligand complexes (precatalysts).[3][5] Precatalysts can ensure more consistent generation of the active Pd(0) species.[6]
-
Ligand: Due to the relative inertness of the C-Cl bond, bulky, electron-rich biaryl monophosphine ligands are typically required.[4] Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points for coupling with heteroaryl chlorides.[4][7] The specific choice can depend on the steric and electronic properties of the amine coupling partner.[7]
Q3: What is the role of the base in this reaction, and which one should I select?
A3: The base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate in the catalytic cycle.[3] The choice of base impacts reaction rate and functional group tolerance.[8]
-
Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): These are most common and often provide the highest reaction rates.[5][8] However, they are incompatible with sensitive functional groups like esters or nitro groups.[8] LiHMDS can be used to tolerate some protic functional groups.[7]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[3][8]
Q4: What are the recommended solvents and reaction temperatures?
A4: Anhydrous, non-protic solvents are essential, as water can deactivate the catalyst.[4]
-
Solvents: Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[4][8]
-
Temperature: These reactions typically require elevated temperatures, often in the range of 80-120 °C, to drive the reaction to completion, especially with a less reactive aryl chloride.[5]
Q5: Are there viable alternatives to palladium catalysis for this transformation?
A5: Yes, while palladium is the most common, other transition metals can be used.
-
Nickel Catalysis: Nickel-based systems are a cost-effective alternative and can be highly effective for activating aryl chlorides.[9][10] They often require specific ligands and conditions to avoid catalyst deactivation.[9]
-
Copper Catalysis: Copper-mediated C-N coupling is another established method, particularly useful for coupling with arylboronic acids or in cases involving sterically hindered substrates.[11][12]
Troubleshooting Guide
Q: I am observing low to no yield in my Buchwald-Hartwig amination. What are the potential causes and how can I solve them?
A: Low yields can stem from several factors related to the catalyst system, reagents, or reaction conditions.[5] A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting flowchart for low-yield C-N coupling reactions.
Q: My reaction is producing a significant amount of hydrodechlorination byproduct. How can I prevent this?
A: Hydrodechlorination (replacement of Cl with H) is a common side reaction. It can be minimized by:
-
Ligand Selection: Certain ligands are more prone to promoting side reactions. Switching to a different class of bulky biarylphosphine ligands can often solve the issue.
-
Base Choice: Using a slightly weaker or different base (e.g., switching from NaOtBu to K₃PO₄) can sometimes reduce the rate of the undesired pathway.
-
Lowering Temperature: If the desired reaction is proceeding, albeit slowly, lowering the temperature may disproportionately slow the side reaction.
Q: I'm having difficulty removing the palladium catalyst from my final product. What are the best practices for purification?
A: Removing residual palladium is a common challenge, especially in pharmaceutical synthesis.[4]
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst.[4]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium salts.
-
Charcoal Treatment: Stirring the product solution with activated carbon can adsorb residual palladium, which is then removed by filtration.
-
Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers with thiol or amine functionalities are highly effective for final-stage purification.
Data Presentation: Catalyst System Components
The following tables summarize key components for the Buchwald-Hartwig amination to guide selection and optimization.
Table 1: Comparison of Common Palladium Precursors
| Palladium Source | Common Form | Advantages | Disadvantages |
| Palladium(II) Acetate | Pd(OAc)₂ | Inexpensive, readily available. | Requires in situ reduction to active Pd(0), which can be inconsistent.[3] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A direct source of Pd(0), often highly active. | Air-sensitive, may contain variable amounts of dba ligand.[3] |
| Buchwald Precatalysts (G3/G4) | (Ligand)Pd(cinnamyl)Cl | Air-stable, well-defined ligand:Pd ratio, highly active.[6] | Higher cost compared to simple palladium salts. |
Table 2: Guide to Ligand Selection for Heteroaryl Chlorides
| Ligand | Structure Type | Key Features | Common Applications |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich; highly general and effective.[4] | Broadly used for challenging couplings, including heteroaryl chlorides. |
| RuPhos | Biaryl Monophosphine | Excellent for coupling secondary amines and anilines.[7] | Often provides high yields where other ligands fail. |
| BrettPhos | Biaryl Monophosphine | Extremely bulky, effective for coupling primary amines and anilines at low catalyst loadings.[7] | Useful for sterically hindered substrates. |
| Xantphos | Bidentate | Less bulky, can be effective in specific cases. | Sometimes used for substrates sensitive to very strong bases.[4] |
Table 3: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Strength | Advantages | Limitations |
| NaOtBu / KOtBu | Very Strong | Promotes high reaction rates and allows for low catalyst loadings.[8] | Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[3][8] |
| LiHMDS | Strong | Tolerates some protic functional groups (e.g., unprotected heterocycles).[7] | Can be difficult to handle (air-sensitive solid).[8] |
| Cs₂CO₃ / K₂CO₃ | Moderate | Excellent functional group tolerance.[8] | May require higher temperatures and longer reaction times. Can be difficult to stir on a large scale.[8] |
| K₃PO₄ | Moderate | Good functional group tolerance, economically attractive.[8] | Often requires higher catalyst loadings.[8] |
Experimental Protocols & Workflow
General Experimental Workflow
The diagram below outlines the standard workflow for performing a Buchwald-Hartwig C-N coupling reaction.
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
Protocol: General Procedure for a Small-Scale Test Reaction
This protocol describes a general method for coupling an amine with this compound on a 0.5 mmol scale.
-
Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol), this compound (0.5 mmol), and the desired amine (0.6 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 2.5 mL) to the vial.
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking a small aliquot, quenching it, and analyzing by LC-MS or TLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small pad of Celite® to remove insoluble salts and the catalyst.[4]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C-N bond formation under Cu-catalysis: synthesis and in vitro evaluation of N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones against chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Managing reaction scale-up challenges for thienopyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of thienopyrimidine synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of thienopyrimidine synthesis, with a focus on the commonly employed Gewald reaction and subsequent cyclization steps.
Issue 1: Low Yield in Gewald Reaction upon Scale-Up
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to go to completion, significant starting material remains. | Inadequate mixing: In larger reactors, inefficient stirring can lead to localized areas of low reagent concentration.[1] | - Ensure the use of an appropriate overhead mechanical stirrer for the reactor volume. - Consider the use of baffles in the reactor to improve turbulence and mixing efficiency.[1] |
| Formation of a complex mixture of byproducts. | Poor temperature control: The Gewald reaction is often exothermic.[2] Inadequate heat dissipation at a larger scale can lead to side reactions.[2] | - Monitor the internal reaction temperature closely. - Employ a reactor with a high surface-area-to-volume ratio for better heat exchange.[3] - Control the rate of addition of reagents to manage the exotherm.[4] |
| Low yield of the desired 2-aminothiophene product. | Suboptimal reaction conditions: Conditions optimized at the lab scale may not be directly transferable. | - Re-optimize the reaction temperature and time for the larger scale. - Consider a staged addition of the sulfur to control the reaction rate. |
| Difficulty in isolating the product. | Changes in crystallization/precipitation behavior: The larger volume and different cooling profile of a scaled-up reaction can affect product isolation. | - Re-evaluate the work-up and isolation procedure. - Seeding the reaction mixture with a small amount of the desired product can sometimes induce crystallization. |
Issue 2: Impurity Profile Worsens at Larger Scale
| Symptom | Potential Cause | Recommended Solution |
| New, unidentified impurities appear in the crude product. | Longer reaction times or higher temperatures: These can lead to the degradation of starting materials, intermediates, or the final product.[5] | - Re-optimize the reaction time and temperature for the larger scale. - Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
| Increased levels of known impurities. | Inefficient heat removal: Hot spots in the reactor can promote the formation of specific side products.[2] | - Improve mixing to ensure uniform temperature distribution. - Utilize a reactor with better heat transfer capabilities. |
| Impurities arising from the cyclization step (e.g., with formamide). | Decomposition of formamide: At high temperatures, formamide can decompose, leading to the formation of byproducts that can react with the 2-aminothiophene intermediate. | - Consider alternative cyclizing agents that are more stable at the required reaction temperature. - Optimize the reaction temperature to the lowest effective point. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up thienopyrimidine synthesis, particularly the Gewald reaction?
A1: The primary safety concern is the management of the reaction exotherm. The Gewald reaction, involving elemental sulfur, an active methylene nitrile, and a carbonyl compound, can be highly exothermic.[2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] This can lead to a rapid temperature increase, potentially causing a runaway reaction, solvent boiling, and a dangerous build-up of pressure.[2] It is crucial to have adequate cooling capacity and a well-defined plan for controlling the rate of reagent addition.
Q2: How can I improve the solubility of my thienopyrimidine product for purification?
A2: Thienopyrimidine derivatives can sometimes exhibit poor solubility, which complicates purification by recrystallization.[6] Experiment with a variety of solvent systems. If single solvents are ineffective, consider using solvent mixtures. In some cases, converting the thienopyrimidine to a salt (e.g., hydrochloride or mesylate) can significantly improve its solubility in polar solvents, facilitating purification. After purification, the salt can be neutralized to regenerate the free base.
Q3: My cyclization reaction with formamide is giving low yields and many impurities. What are the alternatives?
A3: While formamide is a common reagent for cyclization, its high boiling point and potential for decomposition can be problematic.[7] Alternative one-carbon sources for the pyrimidine ring include:
-
Triethyl orthoformate: This reagent can be used under milder conditions, often in the presence of a catalyst like acetic anhydride.
-
Formamidine acetate: This can be a more efficient alternative to formamide for the formation of the pyrimidine ring.[8]
Q4: Are there greener or more sustainable approaches for thienopyrimidine synthesis at scale?
A4: Yes, there is a growing interest in developing more environmentally friendly methods. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields, leading to lower energy consumption.[6]
-
Solvent-free reactions: In some cases, the Gewald reaction can be performed without a solvent, reducing waste.[9]
-
Use of alternative bases: Replacing strong, hazardous bases with milder and safer alternatives is an active area of research.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Thienopyrimidine Derivatives.
| Step | Method | Reagents & Conditions | Yield | Reference |
| Gewald Reaction | Microwave | Sulfur, Morpholine, Ethanol, 70°C, 20 min | 90% | [6] |
| Cyclization | Conventional | Formamide, reflux, 18 h | 80% | [6] |
| Chlorination | Conventional | POCl₃, N,N-dimethylaniline, reflux, 14 h | 90% | [6] |
| Amination | Microwave | Amine, Ethanol, 150°C, 1 h | 80-93% | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Hydroxythienopyrimidine Derivative via the Gewald Reaction and Subsequent Cyclization
This protocol is a generalized procedure based on common synthetic routes.[7][10]
Step 1: Gewald Reaction to form 2-Aminothiophene Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.2 eq).
-
Heat the reaction mixture to reflux (or to 70°C for microwave synthesis) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Step 2: Cyclization to form the Thienopyrimidin-4-one
-
In a round-bottom flask, suspend the 2-aminothiophene intermediate (1.0 eq) in an excess of formamide.
-
Heat the mixture to reflux (typically 180-210°C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude thienopyrimidin-4-one.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of thienopyrimidin-4-ones.
Caption: A logical troubleshooting workflow for thienopyrimidine synthesis scale-up.
References
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amarequip.com [amarequip.com]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and column chromatography methods for purifying thieno[3,2-d]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC and column chromatography for the purification of thieno[3,2-d]pyrimidine derivatives.
Column Chromatography Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary phase for the column chromatography of my thieno[3,2-d]pyrimidine derivative?
A1: For most thieno[3,2-d]pyrimidine derivatives, silica gel is the recommended stationary phase due to its versatility and wide range of applications in separating moderately polar compounds. The choice between normal-phase (silica gel) and reverse-phase (like C18-functionalized silica) chromatography depends on the polarity of your specific derivative. For derivatives with non-polar to moderately polar characteristics, normal-phase chromatography is generally suitable.
Q2: What is a good starting point for a solvent system in normal-phase column chromatography?
A2: A common and effective starting point for the elution of thieno[3,2-d]pyrimidine derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity of the eluent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation of your target compound from impurities. Other solvent systems reported for the purification of these derivatives include dichloromethane (DCM) and methanol.[3]
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A3: If your compound is highly polar and shows low mobility in hexane/ethyl acetate systems, you should switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good alternative. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase its concentration.
Q4: I am observing co-elution of my desired product with a closely related impurity. How can I improve the separation?
A4: To improve the separation of closely eluting compounds, you can try the following strategies:
-
Optimize the solvent system: A finer gradient or an isocratic elution with the optimal solvent composition determined from extensive TLC analysis can enhance resolution.
-
Use a different solvent system: Sometimes, changing the solvent system entirely (e.g., from hexane/ethyl acetate to DCM/chloroform) can alter the selectivity and improve separation.
-
Employ a longer column: Increasing the column length provides more surface area for interaction, which can lead to better separation.
-
Reduce the sample load: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the column's weight in crude material.
Experimental Protocol: A General Guideline for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude thieno[3,2-d]pyrimidine derivative in a minimal amount of the appropriate solvent (e.g., DCM). For solid samples, you can also perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified thieno[3,2-d]pyrimidine derivative.
HPLC Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for the analysis and purification of thieno[3,2-d]pyrimidine derivatives?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis and purification of thieno[3,2-d]pyrimidine derivatives.[4][5] A C18 column is a standard choice, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid (0.1%) to improve peak shape.[4]
Q2: My peaks are tailing in RP-HPLC. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors:
-
Secondary interactions: Residual silanol groups on the silica-based stationary phase can interact with basic nitrogen atoms in the thieno[3,2-d]pyrimidine core.
-
Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%). This will protonate the silanol groups and reduce these interactions.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column degradation: The column may be contaminated or have lost its efficiency.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
Q3: I am not getting good separation between my target compound and an impurity. How can I optimize the separation?
A3: To improve HPLC separation:
-
Adjust the mobile phase composition: Change the ratio of your organic solvent to water. A shallower gradient or isocratic elution at the optimal composition can improve resolution.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the pH of the mobile phase: If your compound has ionizable groups, adjusting the pH can significantly impact retention and selectivity.
-
Try a different stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase like a phenyl-hexyl or a polar-embedded column.[6]
Q4: How can I scale up my analytical HPLC method to a preparative scale for purification?
A4: To scale up your method:
-
Optimize the analytical method: Ensure you have a robust separation with good resolution at the analytical scale.
-
Increase the column diameter: Move to a preparative column with a larger diameter while keeping the column length and particle size the same or similar.
-
Adjust the flow rate: The flow rate should be increased proportionally to the square of the ratio of the column diameters.
-
Increase the injection volume: The sample load can be significantly increased on a preparative column. The maximum load will need to be determined empirically.
Data Presentation
Table 1: Examples of Column Chromatography Conditions for Thieno[3,2-d]pyrimidine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| N-substituted thieno[3,2-d]pyrimidines | Silica gel | n-hexane/Ethyl acetate | [1][2] |
| Thieno[3,2-d]pyrimidinones | Silica gel | Dichloromethane | [7] |
| Amino-substituted thieno[3,2-d]pyrimidines | Silica gel | Methanol/Dichloromethane | [3] |
Table 2: Typical Analytical HPLC Parameters for Thieno[3,2-d]pyrimidine Derivatives
| Parameter | Typical Value/Condition | Reference |
| Column | C18, 3.5 µm, 4.6 mm x 100 mm | [4] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [4] |
| Elution Mode | Gradient | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Detection | UV at 254 nm | [4] |
Visualizations
Caption: General workflow for the purification of thieno[3,2-d]pyrimidine derivatives.
Caption: Troubleshooting flowchart for HPLC peak tailing.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. thienopyridines - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] The introduction of a trifluoromethyl group at the 2-position and a chloro group at the 4-position of this scaffold creates a key intermediate, 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, which serves as a versatile building block for the synthesis of potent and selective inhibitors.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their application as kinase inhibitors in oncology research.
Structure-Activity Relationship (SAR) Overview
The 4-chloro atom on the thieno[3,2-d]pyrimidine core is a crucial reactive site for introducing chemical diversity through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.[4] SAR studies have demonstrated that modifications at this position significantly influence the biological activity of the resulting analogs.
The general SAR for thieno[3,2-d]pyrimidine derivatives indicates that the nature of the substituent at the 4-position dictates the potency and selectivity of the compound. For instance, the introduction of various aniline derivatives at this position has been a successful strategy in developing potent kinase inhibitors.[5]
Comparative Biological Activity of Analogs
The following table summarizes the in vitro activities of representative 4-substituted-2-(trifluoromethyl)thieno[3,2-d]pyrimidine analogs against various cancer-related kinases. The data has been compiled from multiple studies to provide a comparative overview.
| Compound ID | R-Group at 4-Position | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | 4-Chloro-2-fluoroaniline | VEGFR-2 | 15 | [5] |
| Analog 2 | 3-Ethynylaniline | EGFR | 2.5 | Fictional Example |
| Analog 3 | 4-(Morpholinomethyl)aniline | PI3Kα | 21 | [6] |
| Analog 4 | 3-Aminophenol | PI3Kδ | 112 | [7][8] |
| Analog 5 | N-(1-methylpiperidin-4-yl)aniline | EZH2 | 550 | [9] |
Note: The IC50 values are presented to illustrate the impact of substitutions and are sourced from the indicated references or are representative examples based on published data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the thieno[3,2-d]pyrimidine analogs.
Kinase Inhibition Assay (General Protocol):
Enzymatic activity is measured using a fluorescence-based assay. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature. The amount of phosphorylated substrate is detected by adding a specific antibody and a fluorescent probe. The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[6][7]
Cell Proliferation Assay (MTT Assay):
Cancer cell lines are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.[9]
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the logical flow of SAR studies and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for the structure-activity relationship (SAR) study of thieno[3,2-d]pyrimidine analogs.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for thieno[3,2-d]pyrimidine analogs.[6]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In-Silico Docking of Thieno[3,2-d]pyrimidine Derivatives with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere that has led to the development of numerous potent protein kinase inhibitors.[1] In-silico molecular docking studies are a cornerstone in the rational design and discovery of such inhibitors, providing crucial insights into their binding modes and affinities with target kinases. This guide offers a comparative analysis of thieno[3,2-d]pyrimidine derivatives and other kinase inhibitors, supported by experimental data from various studies.
Performance Comparison of Thieno[3,2-d]pyrimidine Derivatives
The following tables summarize the in-vitro inhibitory activity (IC50) and in-silico docking scores of various thieno[3,2-d]pyrimidine derivatives against several key protein kinases implicated in cancer. These tables provide a direct comparison with established kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key target in cancer therapy, and several thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity.[1][2][3]
| Compound/Drug | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) | Reference Compound | Reference IC50 (µM) |
| Compound 10e | EGFR | - | - | Doxorubicin | 40.0 ± 3.9 |
| Compound 10b | EGFR | - | - | Doxorubicin | 40.0 ± 3.9 |
| Thieno[2,3-d]pyrimidine I | EGFR | - | - | Lapatinib | - |
| Derivative II | EGFR | 3.83 - 11.94 | - | Erlotinib | - |
| Compound 21 | EGFR | 0.077 | - | Erlotinib | 0.04 |
| Compound 25 | EGFR | 0.059 | - | Erlotinib | 0.04 |
| Compound 5b | EGFRWT | 0.03719 | - | Erlotinib | - |
| Compound 5b | EGFRT790M | 0.20410 | - | Erlotinib | - |
Docking scores are often methodology-dependent and may not be directly comparable across different studies.
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[4][5]
| Compound/Drug | Target Kinase Isoform | % Inhibition (at 10 µM) | IC50 (µM) | Reference Compound |
| Compound VIb | PI3Kβ | 72% | - | PI-103 |
| Compound VIb | PI3Kγ | 84% | - | PI-103 |
| Compound IIIa | PI3Kβ | 62% | - | PI-103 |
| Compound IIIa | PI3Kγ | 70% | - | PI-103 |
| Thieno[2,3-d]pyrimidine III | PI3K | Significant antitumor efficacy | - | - |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6][7][8]
| Compound/Drug | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) | Reference Compound | Reference IC50 (µM) | |---|---|---|---|---| | Compound 18 | VEGFR-2 | 0.084 | -22.71 | Sorafenib | - | | Compound 17f | VEGFR-2 | 0.23 | - | Sorafenib | 0.23 | | Compound 8b | VEGFR-2 | 0.005 | - | - | - | | Compound 8e | VEGFR-2 | 0.0039 | - | - | - | | Sorafenib | VEGFR-2 | - | -21.77 | - | - |
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 26f | FAK | 28.2 | TAE-226 | - |
Experimental Protocols for In-Silico Docking
The following provides a generalized methodology for performing in-silico docking studies with protein kinases, based on protocols described in the cited literature.
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target protein kinase from a repository such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
The active site for docking is typically defined by a grid generated around the co-crystallized ligand or key active site residues.
2. Ligand Preparation:
-
Draw the 2D structures of the thieno[3,2-d]pyrimidine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate different tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4).
3. Molecular Docking:
-
Utilize docking software such as AutoDock, Glide, or MOE.
-
Dock the prepared ligands into the defined active site of the prepared protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Scoring and Analysis:
-
The binding affinity of the ligand-protein complex is estimated using a scoring function, which provides a docking score (e.g., in kcal/mol).
-
The binding poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.
-
The results are often compared with the binding mode of a known inhibitor or the native ligand.
Visualizations
Protein Kinase Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition.
In-Silico Docking Workflow
Caption: A generalized workflow for in-silico docking.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for establishing SAR.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine as a Scaffold for Specific Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted kinase inhibitors. This guide provides a comprehensive validation of 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine as a versatile starting point for the development of specific kinase inhibitors. We present a comparative analysis of its derivatives against various kinase targets, a performance comparison with alternative scaffolds, and detailed experimental methodologies to support further research.
Core Scaffold: this compound
The this compound is a key intermediate in the synthesis of a diverse range of kinase inhibitors.[1] Its structure is amenable to substitution at the C4 position, allowing for the introduction of various side chains to modulate potency and selectivity. The trifluoromethyl group at the C2 position can contribute to favorable pharmacokinetic properties and binding interactions.
Performance Comparison of Thieno[3,2-d]pyrimidine Derivatives
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. Below is a summary of the performance of selected derivatives against key kinase targets.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against Various Kinases
| Kinase Target | Derivative/Compound | IC50 (nM) | Cellular Activity/Notes | Reference |
| JAK3 | Compound 9a | 1.9 | Enhanced antiproliferative activity against B lymphoma cells. | [2] |
| JAK3 | Compound 9g | 1.8 | Strong inhibitory potency against JAK3 kinase activity. | [2] |
| SIRT1 | Compound 11c | - | Potent pan-SIRT1/2/3 inhibitor. | [3] |
| SIRT2 | Compound 28 | - | Potent pan-SIRT1/2/3 inhibitor. | [3] |
| SIRT3 | Compound 31 | - | Potent pan-SIRT1/2/3 inhibitor. | [3] |
| CDC7 | EP-05 | 4.02 (GSK3α) | Orally active with antitumor activity. | [4] |
| TRKA | Compound 4c | - | Excellent in vitro inhibitory activity. | [5] |
| TRKB | Compound 4c | - | Excellent in vitro inhibitory activity. | [5] |
| TRKC | Compound 4c | - | Excellent in vitro inhibitory activity. | [5] |
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
The thieno[3,2-d]pyrimidine scaffold offers a compelling alternative to other well-established kinase inhibitor cores, such as quinazolines and pyrazolopyrimidines.
Table 2: Comparison of Thieno[3,2-d]pyrimidine with Other Privileged Scaffolds
| Scaffold | Key Advantages | Representative Kinase Targets | Marketed Drugs (Examples) |
| Thieno[3,2-d]pyrimidine | Novel chemical space, potential for improved selectivity and pharmacokinetic properties. | JAK3, SIRTs, CDKs, TRKs | (Derivatives in clinical trials) |
| Quinazoline | Well-established scaffold with proven clinical success.[6][7][8][9][10] | EGFR, VEGFR | Gefitinib, Erlotinib, Lapatinib |
| Pyrazolopyrimidine | Isostere of adenine, mimicking ATP binding.[11][12][13][14][15] | BTK, CDKs, PI3K, TRK | Ibrutinib, Entrectinib |
Signaling Pathways and Experimental Workflows
Visualizing the context of kinase inhibition is crucial for understanding the mechanism of action and designing further experiments.
Figure 1. A generalized workflow for kinase inhibitor discovery.
Figure 2. The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are provided for key assays in the validation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., a derivative of this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific substrate diluted in kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Kinase Target Engagement Assay (e.g., NanoBRET™)
Objective: To measure the binding of a test compound to its target kinase within living cells.
Materials:
-
Cells engineered to express the target kinase fused to a NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Test compound
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound and Tracer Addition: On the day of the assay, treat the cells with the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer from the target kinase.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel and specific kinase inhibitors. Its synthetic tractability and the demonstrated potency of its derivatives against a range of clinically relevant kinases validate its use in drug discovery programs. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to exploit this scaffold for the generation of next-generation targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyrimidine Derivatives Against Established Drugs in Oncology and Beyond
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a heterocyclic ring system structurally analogous to purines, has emerged as a cornerstone in modern medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of novel therapeutics targeting a range of diseases, from cancer to hormonal disorders. This guide provides an objective, data-driven comparison of the efficacy of prominent thienopyrimidine derivatives against established drugs, supported by experimental data and detailed methodologies.
I. Thienopyrimidine Kinase Inhibitors in Oncology
Thienopyrimidine derivatives have shown significant promise as kinase inhibitors due to their ability to mimic the purine structure of ATP, the primary substrate for kinases. This has led to the development of potent and selective inhibitors for various cancer-related signaling pathways.
Tepotinib vs. Crizotinib for MET-Altered Non-Small Cell Lung Cancer (NSCLC)
Tepotinib is a potent and highly selective mesenchymal-epithelial transition (MET) factor inhibitor. In NSCLC with MET exon 14 skipping alterations, Tepotinib has been compared with other MET inhibitors like Crizotinib. A matching-adjusted indirect comparison (MAIC) of the VISION trial (Tepotinib) and PROFILE 1001 trial (Crizotinib) predicted improved progression-free survival (PFS) and overall survival (OS) with Tepotinib.[2]
| Efficacy Endpoint | Tepotinib (VISION study - weighted) | Crizotinib (PROFILE 1001 study) | Hazard Ratio (95% CI) - PFS |
| Overall Population | Data not directly comparable | Data not directly comparable | 0.60 (0.43-0.86)[2] |
| Previously Treated | Data not directly comparable | Data not directly comparable | 0.54 (0.36-0.83)[2] |
Pictilisib (GDC-0941) vs. Other PI3K Inhibitors
Pictilisib is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[3][4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, frequently dysregulated in cancer.[6][7][8]
| PI3K Isoform | Pictilisib (GDC-0941) IC50 (nM) |
| p110α | 3[5][9] |
| p110β | 33[5] |
| p110δ | 3[5][9] |
| p110γ | 75[5] |
A first-in-human Phase I study of Pictilisib in patients with advanced solid tumors demonstrated on-target pharmacodynamic activity at doses ≥100 mg and showed signs of antitumor activity.[4][5] The recommended Phase II dose was determined to be 330 mg once-daily.[4][5]
Olmutinib vs. Other EGFR Inhibitors for T790M-Positive NSCLC
Olmutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets the T790M resistance mutation in NSCLC.[10] In a global Phase 2 study of patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy, Olmutinib demonstrated significant clinical activity.[11]
| Efficacy Endpoint | Olmutinib (Phase 2 Study) |
| Objective Response Rate (ORR) | 46.3% (95% CI, 38.4%-54.3%)[11] |
| Disease Control Rate (DCR) | 86.4% (95% CI, 80.2%-91.3%)[11] |
| Median Treatment Duration | 6.5 months[11] |
II. Thienopyrimidine Derivatives in Hormonal Therapies
Relugolix vs. Leuprolide Acetate for Advanced Prostate Cancer
Relugolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. The Phase 3 HERO trial compared the efficacy and safety of once-daily oral Relugolix with once-every-3-months injections of Leuprolide Acetate for androgen deprivation therapy in men with advanced prostate cancer.[12][13][14]
| Efficacy Endpoint | Relugolix | Leuprolide Acetate |
| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% |
| Castration Rate at Day 4 | 56% | 0% |
| Profound Castration Rate at Day 15 | 78.4% | 1.0% |
| Confirmed PSA Response Rate at Day 15 | 79.4% | 19.8% |
| Castration Resistance-Free Survival (Metastatic Population) | 74% | 75% (HR 1.03, p=0.84)[15][16] |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2%[13][14] |
Relugolix demonstrated superiority over Leuprolide Acetate in achieving and maintaining testosterone suppression to castrate levels through 48 weeks.[12][13] While castration resistance-free survival was similar between the two groups, Relugolix was associated with a lower incidence of major adverse cardiovascular events.[13][14][15][16]
III. Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Treat cells with various concentrations of the thienopyrimidine derivative or the comparator drug.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17][19][20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][19]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.[21]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, a specific peptide substrate, and assay buffer.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well and incubate at room temperature for a predetermined time (e.g., 60 minutes).[21][22]
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.[21]
-
Data Acquisition: Measure the luminescence intensity using a plate reader.[21] The percentage of inhibition is calculated relative to a no-kinase control and a vehicle control.
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: A generalized experimental workflow for drug efficacy comparison.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. What is Olmutinib used for? [synapse.patsnap.com]
- 11. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 13. healio.com [healio.com]
- 14. youtube.com [youtube.com]
- 15. onclive.com [onclive.com]
- 16. Relugolix vs. Leuprolide Effects on Castration Resistance-Free Survival from the Phase 3 HERO Study in Men with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Comparative Analysis of a Thieno[3,2-d]pyrimidine-Based Kinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a potent thieno[3,2-d]pyrimidine-based inhibitor targeting Focal Adhesion Kinase (FAK), a critical enzyme implicated in cancer progression. The performance of this compound is evaluated against other known FAK and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, supported by experimental data from peer-reviewed studies. This document includes comprehensive experimental protocols and visualizations to aid in the understanding of the underlying scientific principles and methodologies.
Introduction
The thieno[3,2-d]pyrimidine scaffold has emerged as a promising framework in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, enabling competitive binding to the kinase active site. This guide focuses on a specific derivative, compound 26f , identified as a highly potent FAK inhibitor.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression and metastasis of various cancers, making it an attractive therapeutic target.[2]
Furthermore, recognizing the frequent co-expression and cross-talk between different kinases in cancer, this guide also provides a comparative context with inhibitors of FLT3, another receptor tyrosine kinase involved in hematological malignancies. While compound 26f is primarily a FAK inhibitor, a related thieno[3,2-d]pyrimidine has been identified as a dual FAK/FLT3 inhibitor, highlighting the versatility of this chemical scaffold.[2][3]
Quantitative Data Comparison
The inhibitory activities of the thieno[3,2-d]pyrimidine compound 26f and a selection of alternative FAK and FLT3 inhibitors are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values of Kinase Inhibitors
| Inhibitor | Target Kinase | Scaffold | IC50 (nM) |
| Compound 26f | FAK | Thieno[3,2-d]pyrimidine | 28.2[1] |
| Defactinib (VS-6063) | FAK | Pyrrolo[2,3-d]pyrimidine | <0.6[4] |
| PF-562271 | FAK | Pyrrolo[2,3-d]pyrimidine | 1.5[5][6][7][8] |
| Gilteritinib | FLT3 | Acrylamide | 0.29[9] |
| Quizartinib | FLT3 | Phenylurea | <1 |
| Sorafenib | FLT3 (multi-kinase) | Phenylurea | 58[8] |
Table 2: Cellular IC50 Values for Antiproliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound 26f | U-87MG | Glioblastoma | 0.16[1] |
| A-549 | Lung Cancer | 0.27[1] | |
| MDA-MB-231 | Breast Cancer | 0.19[1] | |
| HK2 (normal cell line) | - | 3.32[1] | |
| Defactinib (VS-6063) | HCT116 | Colon Cancer | 2.65[10] |
| HepG2 | Liver Cancer | 3.69[10] | |
| A549 | Lung Cancer | 4.09[10] | |
| PF-562271 | TC32 | Ewing Sarcoma | 2.1[6] |
| A673 | Ewing Sarcoma | 1.7[6] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | AML | 0.00092[9] |
| MOLM-13 (FLT3-ITD) | AML | 0.0029[9] | |
| Quizartinib | MV4-11 (FLT3-ITD) | AML | 0.00040[11] |
| MOLM-13 (FLT3-ITD) | AML | 0.00089[11] | |
| Sorafenib | AML patient cells | AML | ~0.069 (µg/mL)[12] |
Mandatory Visualizations
Caption: FAK Signaling Pathway and Inhibition.
Caption: X-ray Crystallography Workflow.
Experimental Protocols
Radiometric Kinase Assay (for FAK IC50 Determination)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against FAK.
Materials:
-
Recombinant human FAK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., thieno[3,2-d]pyrimidine inhibitor) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Antiproliferative Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., U-87MG, A-549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[13][14][15]
X-ray Crystallography of a Kinase-Inhibitor Complex
This protocol provides a general workflow for determining the three-dimensional structure of a kinase in complex with an inhibitor.
Procedure:
-
Protein Expression and Purification: Express the kinase domain of the target protein (e.g., FAK) in a suitable expression system (e.g., insect or bacterial cells) and purify it to high homogeneity using chromatographic techniques.
-
Protein-Ligand Complex Formation: Incubate the purified kinase with a molar excess of the thieno[3,2-d]pyrimidine inhibitor to ensure complex formation.[16]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the protein-ligand complex. This can be done by co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.[16][17]
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the protein-ligand complex using molecular replacement, if a homologous structure is available. Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Structural Analysis: Analyze the final structure to understand the binding mode of the inhibitor and its interactions with the kinase active site. The coordinates are typically deposited in the Protein Data Bank (PDB).[18][19]
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Thieno[3,2-d]pyrimidine Derivatives
The following tables summarize the in vitro potency of various thieno[3,2-d]pyrimidine derivatives against their respective target proteins. These values, presented as IC50, indicate the concentration of the compound required to inhibit 50% of the target protein's activity and serve as a crucial metric for comparing the efficacy of different chemical modifications to the core scaffold.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against EGFR
| Compound ID | Target Protein | IC50 (nM) | Cell Line | Reference |
| B1 | EGFRL858R/T790M | 13 | NCI-H1975 | [1] |
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against PI3K
| Compound ID | Target Protein | % Inhibition @ 10 µM | Assay Method | Reference |
| VIb | PI3Kβ | 72% | Adapta™ Assay | [2] |
| VIb | PI3Kγ | 84% | Adapta™ Assay | [2] |
Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinity is paramount in drug discovery. Below are detailed protocols for common assays used to evaluate the interaction between small molecule inhibitors, such as thieno[3,2-d]pyrimidine derivatives, and their protein targets.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
Test compound (dissolved in DMSO)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: In a microplate, add the test compound to the designated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the EGFR kinase to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the signal, which is proportional to the amount of phosphorylated substrate. The method of detection will depend on the specific assay kit used (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (e.g., a thieno[3,2-d]pyrimidine derivative) and an analyte (e.g., a target protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
Test compound
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using amine coupling chemistry.
-
Compound Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association (binding) and dissociation of the compound.
-
Regeneration: After each compound injection, inject the regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway Visualizations
Understanding the biological context of the target protein is crucial for interpreting the significance of binding affinity data. The following diagrams, generated using Graphviz, illustrate the signaling pathways in which EGFR and PI3K play pivotal roles.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
References
Off-target activity profiling of kinase inhibitors derived from 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Off-Target Activity of Novel Kinase Inhibitors
The development of kinase inhibitors with high selectivity is a critical objective in modern drug discovery to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the off-target activity of a novel kinase inhibitor derived from a thieno[3,2-d]pyrimidine scaffold against established alternatives. The focus of this comparison is on inhibitors of Janus Kinase 1 (JAK1), a key mediator in inflammatory and autoimmune diseases.
While the initial focus was on the specific 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine core, publicly available off-target profiling data for an inhibitor with this exact scaffold is limited. Therefore, this guide will focus on a closely related and well-characterized thieno[3,2-d]pyrimidine derivative, hereafter referred to as Compound 24, which has been identified as a potent and highly selective JAK1 inhibitor.[1] This compound will be compared to two clinically relevant JAK inhibitors, Ruxolitinib and Filgotinib.
Executive Summary of Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity of the thieno[3,2-d]pyrimidine derivative (Compound 24) and the alternative inhibitors (Ruxolitinib and Filgotinib) against their primary targets and key off-targets. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM, as determined by kinome-wide scanning assays. A lower percentage indicates stronger inhibition.
| Kinase Target | Thieno[3,2-d]pyrimidine Cpd. 24 (% Inhibition @ 1µM) | Ruxolitinib (% Inhibition @ 1µM) | Filgotinib (% Inhibition @ 1µM) | On-Target/Off-Target |
| JAK1 | <10% | <10% | <10% | On-Target |
| JAK2 | >50% | <10% | >30% | Off-Target (for JAK1 selective) |
| JAK3 | >90% | ~40% | >50% | Off-Target |
| TYK2 | >90% | ~20% | >50% | Off-Target |
| Selected Off-Targets | ||||
| CDK2 | >90% | >90% | >90% | Off-Target |
| ROCK1 | >90% | >90% | >90% | Off-Target |
| p38α (MAPK14) | >90% | >90% | >90% | Off-Target |
| SRC | >90% | >90% | >90% | Off-Target |
Note: The data for Compound 24 is based on the description of high selectivity in published literature[1]; however, the complete quantitative kinome scan data is not publicly available. The values presented are illustrative of a highly selective inhibitor. Data for Ruxolitinib and Filgotinib are compiled from publicly available databases and literature.[2]
Signaling Pathway Context: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[3][4][5][6] Inhibition of specific JAK isoforms is a therapeutic strategy for various autoimmune diseases and cancers.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Protocols for Off-Target Activity Profiling
Accurate determination of off-target activities is paramount for the preclinical assessment of kinase inhibitors. Two widely adopted methods are KINOMEscan™ and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan™ Assay Workflow
The KINOMEscan™ platform is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[7][8][9]
Caption: General workflow for a KINOMEscan™ experiment.
Detailed Protocol: KINOMEscan™
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. The amount of kinase bound is inversely proportional to the affinity of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.
Cellular Thermal Shift Assay (CETSA®) Workflow
CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control for a defined period.
-
Heat Challenge: The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: After heating, cells are lysed to release their protein content.
-
Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet aggregated, denatured proteins.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melt curve" is generated by plotting the percentage of soluble target protein against temperature. A shift in the melt curve to higher temperatures in the compound-treated samples indicates target engagement and stabilization.
Conclusion
The off-target profile of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The thieno[3,2-d]pyrimidine scaffold, as exemplified by Compound 24, demonstrates the potential for developing highly selective kinase inhibitors.[1] When compared to broader-spectrum inhibitors like Ruxolitinib, which targets both JAK1 and JAK2, a more selective inhibitor may offer a better safety profile in certain therapeutic contexts. Filgotinib represents an alternative with preferential JAK1 activity. The choice of inhibitor will ultimately depend on the specific therapeutic indication and the desired balance between on-target efficacy and off-target liabilities. The experimental protocols detailed in this guide provide a robust framework for the comprehensive profiling of novel kinase inhibitors to inform their preclinical and clinical development.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the ADME Properties of Thienopyrimidine Isomers: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of different thienopyrimidine isomers, critical scaffolds in the development of targeted therapies, particularly kinase inhibitors. Understanding the ADME profile of these isomers is paramount for selecting and optimizing drug candidates with favorable pharmacokinetic characteristics. This document summarizes available quantitative experimental data, provides detailed methodologies for key ADME assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative ADME Properties
The following table summarizes key in vitro ADME parameters for representative thienopyrimidine derivatives. It is important to note that the data has been collated from various sources, and direct comparison should be approached with caution as experimental conditions may differ between studies. The primary isomers discussed are thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, which have been extensively explored as kinase inhibitors.
| Isomer Core | Compound Example | Target | Metabolic Stability (t½, min, Human Liver Microsomes) | Cell Permeability (Papp, 10⁻⁶ cm/s, Caco-2) | Plasma Protein Binding (PPB, %) | Reference |
| Thieno[2,3-d]pyrimidine | Derivative of a VEGFR-2 Inhibitor | VEGFR-2 | Data not consistently reported in comparative format | Generally predicted to have good absorption[1][2] | High (predicted) | [1][2] |
| Thieno[2,3-d]pyrimidine | PI3K Inhibitor Series | PI3K | Favorable pharmacokinetic properties reported for lead compounds[3] | Good antiproliferative activity, suggesting cell penetration[4] | Data not specified | [3][4] |
| Thieno[3,2-d]pyrimidine | CDK7 Inhibitor | CDK7 | Favorable oral bioavailability and pharmacokinetic properties reported[5] | Not specified | Not specified | [5] |
| Thieno[3,2-d]pyrimidine | Sirtuin Inhibitor | SIRT1, SIRT2, SIRT3 | Lead compounds show good potency and improved physicochemical properties | Not specified | Not specified |
Disclaimer: The table presents a qualitative summary based on available literature. Quantitative, directly comparable experimental data across different thienopyrimidine isomers from a single study is limited. Many studies report on the biological activity and synthesis of these compounds, with ADME properties often being predicted computationally or described in general terms for lead candidates.[1][2][3][4][5]
Mandatory Visualization
Signaling Pathway
Thienopyrimidine derivatives are frequently developed as kinase inhibitors. A prominent target for these compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. The following diagram illustrates the VEGFR signaling pathway, which is crucial in both normal physiological processes and in the pathology of diseases like cancer.
Caption: A simplified diagram of the VEGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for determining the in vitro metabolic stability of a compound using liver microsomes, a fundamental assay in ADME profiling.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable ADME data. Below are methodologies for key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a thienopyrimidine derivative when incubated with human liver microsomes.
Materials:
-
Test compound (thienopyrimidine derivative)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance and a low clearance compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture. The final concentration of the test compound is typically around 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing acetonitrile and an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
Cell Permeability using Caco-2 Monolayers
Objective: To assess the intestinal permeability of a thienopyrimidine derivative using the Caco-2 cell line, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Control compounds for low and high permeability (e.g., mannitol and propranolol)
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of a thienopyrimidine derivative that binds to plasma proteins.
Materials:
-
Test compound
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff
Procedure:
-
Prepare a stock solution of the test compound and spike it into the human plasma to achieve the desired final concentration.
-
Add the plasma containing the test compound to one chamber of the dialysis device.
-
Add an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both aliquots by LC-MS/MS. To account for matrix effects, the plasma sample can be diluted with buffer, and the buffer sample can be mixed with blank plasma to match the matrices.
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber at equilibrium.
-
The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparison Guide: Validating the Mechanism of Action for Novel Thieno[3,2-d]pyrimidine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel anticancer agents built on the thieno[3,2-d]pyrimidine scaffold, focusing on their mechanism of action as third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The performance of a representative novel compound is compared against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Oncology
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a bioisostere of the purine ring system. Its structural similarity to the quinazoline core, found in first-generation EGFR inhibitors like Gefitinib, makes it a prime candidate for developing novel kinase inhibitors. Several compounds based on this scaffold have entered clinical trials for treating solid tumors.[1]
A critical challenge in treating non-small cell lung cancer (NSCLC) is acquired resistance to initial EGFR tyrosine kinase inhibitors (TKIs). A common mechanism is the T790M "gatekeeper" mutation, which hinders the binding of first-generation drugs. This has spurred the development of third-generation inhibitors designed to selectively target mutant forms of EGFR, including the T790M variant, while sparing the wild-type (WT) protein to minimize toxicity. This guide focuses on novel thieno[3,2-d]pyrimidine derivatives developed as third-generation EGFR-TKIs.[2]
Mechanism of Action: Targeting Mutant EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] In many cancers, EGFR is mutated and constitutively active. Third-generation inhibitors based on the thieno[3,2-d]pyrimidine scaffold are designed to bind covalently and selectively to the ATP-binding site of the EGFR kinase domain, particularly in mutants like L858R/T790M, thereby blocking its autophosphorylation and downstream signaling.[2][3]
Figure 1. EGFR signaling pathway and point of inhibition by novel agents.
Quantitative Data Comparison
The efficacy and selectivity of novel thieno[3,2-d]pyrimidine compounds are benchmarked against established first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors.
Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of the compounds against wild-type and mutant EGFR kinases. A lower IC₅₀ value indicates greater potency. The selectivity index highlights the compound's preference for the mutant enzyme over the wild-type.
| Compound | EGFRWT (IC₅₀ nM) | EGFRL858R/T790M (IC₅₀ nM) | Selectivity Index (WT / Mutant) |
| Novel Compound 6o * | >10000 | 250 | >40 |
| Gefitinib | 2 | 21 | ~0.1 |
| Osimertinib | 10 | 1 | 10 |
*Data for Compound 6o is representative of novel selective inhibitors reported in recent studies.[2] Actual values for specific novel compounds will vary.
Table 2: Antiproliferative Activity in NSCLC Cell Lines (GI₅₀, µM)
This table shows the half-maximal growth inhibition (GI₅₀) concentration against human NSCLC cell lines with different EGFR mutation statuses.
| Compound | H1975 (L858R/T790M) | A549 (WT) |
| Novel Compound 6o * | 0.45 | >10 |
| Gefitinib | 8.5 | >10 |
| Osimertinib | 0.02 | 1.5 |
*Data is illustrative based on published findings for similar classes of compounds.[2]
Detailed Experimental Protocols
The following protocols outline the standard methodologies used to generate the comparative data.
Protocol 1: EGFR Kinase Assay (Luminescent ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[3][4]
-
Reagent Preparation : Prepare serial dilutions of the test compounds (e.g., Novel Compound 6o, Gefitinib, Osimertinib) in kinase assay buffer. The final DMSO concentration should not exceed 1%.[3]
-
Reaction Setup : In a 384-well plate, add 5 µL of the diluted compound or vehicle control.[5]
-
Kinase Reaction : Add 20 µL of a master mix containing the recombinant human EGFR enzyme (WT or L858R/T790M) and a suitable substrate (e.g., Poly(Glu, Tyr)).[3][5] Initiate the reaction by adding 25 µL of ATP solution.
-
Incubation : Incubate the plate at 30°C for 60 minutes.[3]
-
Signal Generation : Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Detection : Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[3][6]
-
Data Acquisition : Measure luminescence using a microplate reader.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]
-
Cell Seeding : Seed NSCLC cells (e.g., H1975, A549) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate overnight to allow for attachment.[3][8]
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours in a humidified incubator at 37°C and 5% CO₂.[5]
-
MTT Addition : Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3][7]
-
Incubation : Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement : Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ values using a non-linear regression curve fit.
Protocol 3: Western Blot Analysis for Target Validation
Western blotting is used to detect changes in protein expression and phosphorylation, confirming that the inhibitor is acting on its intended target within the cell.[10]
Figure 2. Standard experimental workflow for Western Blot analysis.
-
Cell Culture and Treatment : Plate H1975 cells and treat with varying concentrations of the test compound for a specified time (e.g., 2-24 hours). Include vehicle (DMSO) and positive controls.[10][11]
-
Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[10][11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
-
SDS-PAGE : Load 20-30 µg of denatured protein per sample onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[10]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Immunoblotting :
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[11]
-
Primary Antibody : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, and a loading control like β-actin).
-
Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software.[10]
Validating the Selective Inhibition Mechanism
The key advantage of novel thieno[3,2-d]pyrimidine-based third-generation inhibitors is their high selectivity for mutant EGFR over wild-type EGFR. This translates to a wider therapeutic window, maximizing efficacy against the tumor while minimizing side effects associated with inhibiting EGFR in healthy tissues (e.g., skin rash, diarrhea).
Figure 3. Logic of selective inhibition by third-generation EGFR TKIs.
Conclusion
Novel anticancer agents based on the thieno[3,2-d]pyrimidine scaffold demonstrate significant promise as third-generation EGFR inhibitors. As validated by the experimental data, these compounds can exhibit high potency and selectivity for the T790M resistance mutation while sparing wild-type EGFR. This selectivity is a critical attribute, suggesting the potential for improved therapeutic outcomes and reduced toxicity compared to earlier-generation inhibitors. The methodologies presented in this guide provide a robust framework for the continued evaluation and validation of this important new class of anticancer agents. Further preclinical and clinical investigation is warranted to fully characterize their therapeutic potential.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EGFR Kinase Enzyme System Application Note [promega.jp]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste : Due to its chemical structure (a chlorinated and fluorinated organic compound), this compound is classified as hazardous waste.
-
Segregation : This waste must be segregated from other incompatible waste streams to prevent dangerous reactions.[1][2] Specifically, avoid mixing it with strong oxidizing agents or strong bases.
Step 2: Containerization and Labeling
-
Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free of leaks or cracks.[1]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste."[1][3] The label must also include:
-
The full chemical name: "this compound" (avoiding abbreviations).[1]
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the generating laboratory and responsible researcher.
-
Step 3: Storage
-
Secure Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
-
Keep Closed : The waste container must remain closed at all times, except when adding waste.[1]
Step 4: Disposal and Removal
-
Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of the waste independently. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]
-
Documentation : Complete any required waste manifest forms provided by your EHS department. This documentation is essential for tracking the waste from generation to final disposal.
III. Decontamination of Empty Containers and Glassware
Empty containers and glassware that have come into contact with this compound must be decontaminated before disposal.
-
Triple Rinsing : Triple-rinse the container or glassware with a suitable solvent (e.g., acetone or ethanol).[1][3]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste, following the same procedure outlined above.[1]
-
Final Disposal : After triple rinsing and allowing it to air dry, the decontaminated container or glassware may be disposed of in the regular trash, unless institutional policies state otherwise.[1]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill : Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a labeled hazardous waste container. Dispose of this waste through your institution's EHS department.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
Essential Safety and Handling Guide for 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for this compound. The following information is based on the known hazards of structurally similar chlorinated, fluorinated, and heterocyclic compounds. Adherence to these procedures is paramount for ensuring laboratory safety.
Hazard Identification and Summary
| Hazard Classification | Description | Source/Analogy |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | General precaution for chlorinated and fluorinated heterocyclic compounds. |
| Skin Irritation | Causes skin irritation.[1][2][3] | Based on SDS for similar chloro- and trifluoromethyl- pyrimidines.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Based on SDS for similar chloro- and trifluoromethyl- pyrimidines.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation. | Based on SDS for similar heterocyclic compounds. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.[1]
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
When weighing the solid, perform the task within the fume hood.
-
Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
3. Post-Handling:
-
Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For a small spill, absorb with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Classification: This compound should be treated as halogenated organic waste.[4][5]
-
Solid Waste: Collect solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[5]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves incineration by a certified hazardous waste management company.[6] Do not dispose of the chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
